5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 1256809-57-0 ) is a high-value heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors and antiviral agents.[1] Structurally, it belongs to the 7-azaindole class, a privileged scaffold in drug design due to its bioisosteric relationship with the purine ring of ATP.[1]
The compound features two critical functional handles:
C3-Nitrile (CN): A versatile electrophile for heterocycle formation or a linear spacer that projects into the solvent-accessible regions of a protein binding pocket.[1]
C5-Fluorine (F): A metabolic blocker that prevents oxidative metabolism at the electron-rich pyridine ring while modulating the pKa of the pyrrole NH, enhancing hydrogen bond donor capability.[1]
Part 2: Chemical Identity & Physicochemical Properties
Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
pKa (Calculated)
~12.5 (Pyrrole NH)
SMILES
N#CC1=CN=C2NC=CC2=C1F
InChI Key
OUAZJINPTDHOAR-UHFFFAOYSA-N
Part 3: Structural Biology & Pharmacological Potential[1][4]
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry.[1] Its utility stems from its ability to mimic the adenine residue of ATP, allowing it to bind competitively to the hinge region of kinase enzymes.[1]
Mechanism of Action (SAR)
Hinge Binding: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor.[1] This bidentate binding mode mimics the interaction of Adenine with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]
The Fluorine Effect: Substitution at the C5 position is strategic.[1] It blocks Cytochrome P450-mediated oxidation, extending the half-life (
) of the molecule.[1] Furthermore, the strong electronegativity of fluorine pulls electron density from the aromatic ring, increasing the acidity of the N1-H, thereby strengthening the hydrogen bond with the target protein [1].[1]
The Nitrile Handle: The C3-cyano group is often used to probe the "gatekeeper" region of kinases or as a precursor to synthesize primary amines (via reduction) or oxadiazoles (via cycloaddition), expanding the chemical space for Lead Optimization.[1]
Key Therapeutic Targets:
JAK Inhibitors: Janus Kinase pathways for autoimmune diseases.[1]
FGFR Inhibitors: Fibroblast Growth Factor Receptors in oncology [2].[1][2][3]
PB2 Inhibitors: Influenza virus polymerase acidic protein [3].[1]
Part 4: Synthetic Protocols
Two primary routes exist for synthesizing this compound.[1][4][5] Route A is preferred for scale-up due to fewer steps, while Route B avoids transition metal catalysts, making it suitable for labs lacking glovebox facilities.[1]
Visual Workflow (DOT Diagram)
Caption: Comparative synthetic pathways. Route A (top) utilizes Pd-catalyzed cyanation.[1] Route B (bottom) utilizes classical Vilsmeier-Haack formylation followed by dehydration.[1]
Cyanide Hazard: Step 2 of Route A involves Zn(CN)₂.[1] All waste streams must be treated with bleach (sodium hypochlorite) to quench active cyanide before disposal.[1]
Storage: Hygroscopic. Store at -20°C under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the nitrile to the amide.
References
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
Wang, J., et al. (2021).[1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.[1] Link
Li, L., et al. (2019).[1][6] Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors.[1][6] Bioorganic & Medicinal Chemistry Letters, 29(13), 1635-1639.[1] Link
MolCore Product Catalog. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1256809-57-0).[1][7][8][9][10] Link
The Strategic Synthesis and Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The landscape of modern medicinal chemistry is continually evolving, with an increasing demand for novel heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of modern medicinal chemistry is continually evolving, with an increasing demand for novel heterocyclic scaffolds that can serve as privileged structures in the design of targeted therapeutics. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone in the development of a diverse array of clinical candidates and approved drugs. This guide provides a comprehensive technical overview of a particularly significant derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, focusing on its molecular identifiers, strategic synthesis, and its pivotal role in the discovery of next-generation kinase inhibitors and other therapeutic agents.
Molecular Identification and Physicochemical Properties
Accurate molecular identification is fundamental for all research and development activities. The canonical SMILES string and InChIKey for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile provide a standardized, machine-readable representation of its chemical structure.
Identifier
Value
SMILES String
N#Cc1c[nH]c2ncc(F)cc12
InChIKey
OUAZJINPTDHOAR-UHFFFAOYSA-N
Molecular Formula
C₈H₄FN₃
Molecular Weight
161.14 g/mol
CAS Number
1015610-15-7
The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 3-position of the 7-azaindole scaffold significantly influences its physicochemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyrrole nitrogen. The carbonitrile group is a versatile synthetic handle and can also participate in hydrogen bonding interactions within a protein's active site.
Strategic Synthesis of the 5-Fluoro-7-Azaindole Core
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile requires a multi-step approach, often starting from readily available pyridine precursors. While a specific, publicly available, step-by-step protocol for this exact molecule is not consolidated in a single source, a representative synthetic strategy can be constructed based on established methodologies for analogous 7-azaindole derivatives.
A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol is a synthesized representation of a plausible and efficient route, drawing from general principles of heterocyclic chemistry.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of a Substituted 2-Amino-3-halopyridine
The initial step typically involves the preparation of a suitably substituted pyridine ring that will ultimately form the six-membered ring of the final product. This often involves nitration, reduction, and halogenation of a commercially available fluoropyridine.
Step 2: Sonogashira Coupling to Introduce the Pyrrole Precursor
A key step in many modern syntheses of the 7-azaindole core is a Sonogashira coupling to introduce a protected acetylene at the 3-position of the pyridine ring. This sets the stage for the subsequent cyclization to form the pyrrole ring.
Step 3: Cyclization to Form the 7-Azaindole Ring System
The cyclization of the 2-amino-3-alkynylpyridine intermediate is the crucial ring-forming step. This is often achieved under basic or metal-catalyzed conditions.
Step 4: Introduction of the 3-Carbonitrile Group
With the 5-fluoro-7-azaindole core constructed, the final functionalization involves the introduction of the carbonitrile group at the 3-position. This can be achieved through various methods, such as a Vilsmeier-Haack type reaction followed by conversion of the aldehyde to a nitrile, or through direct cyanation of a 3-halo-7-azaindole derivative.
Caption: A generalized workflow for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
The Role of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] This is due to the ability of the pyrrole nitrogen and the pyridine nitrogen to form crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element in the ATP-binding site.
The strategic placement of the 5-fluoro and 3-carbonitrile substituents provides medicinal chemists with powerful tools to optimize the pharmacological properties of drug candidates.
Case Study: Targeting Kinase Signaling Pathways
Abnormal activation of protein kinases is a hallmark of many cancers and inflammatory diseases.[2] The 7-azaindole core, and specifically derivatives like 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, serve as a foundational scaffold for the development of potent and selective kinase inhibitors.
Caption: The mechanism of action for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile-based kinase inhibitors.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including:
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. The 7-azaindole core can be elaborated to generate potent and selective FGFR inhibitors.[2]
Traf2 and Nck-interacting kinase (TNIK): TNIK is a promising target in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors.[1]
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): This kinase is involved in neurodegenerative disorders and certain cancers, and the 7-azaindole scaffold has been successfully employed to develop inhibitors.
The 5-fluoro substituent can enhance binding to the kinase active site through favorable interactions with specific amino acid residues, while the 3-carbonitrile can be a key interaction point or a vector for further chemical elaboration to improve potency and selectivity.
Beyond Kinase Inhibition
The versatility of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold extends beyond kinase inhibition. For instance, derivatives have been investigated as inhibitors of the influenza virus PB2 protein, a crucial component of the viral RNA polymerase complex.[3] This highlights the broad utility of this chemical entity in addressing diverse therapeutic needs.
Conclusion
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile represents a strategically important building block in modern drug discovery. Its unique combination of a proven hinge-binding scaffold with the beneficial properties of fluorine and the synthetic versatility of a nitrile group makes it a highly valuable starting point for the development of novel therapeutics. The insights provided in this guide underscore the importance of understanding the synthesis, properties, and applications of such key molecular entities for the successful advancement of new medicines.
References
5-Fluoro-1H-pyrrolo[2,3-c]pyridine - MySkinRecipes. Available at: [Link]
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile - PubChem. Available at: [Link]
CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed. Available at: [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - National Institutes of Health. Available at: [Link]
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science. Available at: [Link]
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available at: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available at: [Link]
Experimental and Theoretical Study of a Pyrrolopyridine-Based Triazole Derivative - Jetir.Org. Available at: [Link]
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available at: [Link]
1h-pyrrolo[2,3-b]pyridine-5-carbonitrile - PubChemLite. Available at: [Link]
Structural Analysis of 5-Substituted 7-Azaindole-3-Carbonitriles
Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary: The Scaffold's Significance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a pr...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary: The Scaffold's Significance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere of the purine ring in ATP. Its ability to form a bidentate hydrogen-bonding motif with the kinase hinge region (via N1-H donor and N7 acceptor) makes it a cornerstone in oncology and immunology therapeutics (e.g., Vemurafenib, Pexidartinib).
The 5-substituted 7-azaindole-3-carbonitrile subclass represents a highly optimized vector for drug design. The 3-cyano group increases the acidity of the pyrrole NH (
modulation), strengthening the hinge interaction, while the 5-position substitution allows the molecule to extend into the solvent-exposed region or the hydrophobic gatekeeper pocket, governing potency and selectivity.
Synthetic Architecture
Constructing this scaffold requires a divergent strategy to allow late-stage diversification at the 5-position.
Core Synthesis: 5-Bromo-7-azaindole
While 7-azaindole is commercially available, the 5-bromo intermediate is the critical branch point.[1][2] Direct bromination of 7-azaindole often leads to mixtures (3-bromo vs. 5-bromo). The most robust, scalable protocol involves a reduction-oxidation sequence.
Protocol: Regioselective Synthesis of 5-Bromo-7-azaindole
Reduction: Hydrogenation of 7-azaindole (Raney Ni, EtOH) yields 7-azaindoline.
Bromination: Electrophilic bromination of 7-azaindoline (Br
, CHCl) occurs exclusively at the para position relative to the nitrogen (position 5).
Re-oxidation: Oxidation with MnO
(Toluene, reflux) restores the aromatic system.
Installation of the 3-Carbonitrile
Two primary methods exist. Method A is preferred for scale; Method B is faster for small libraries.
Method A: Vilsmeier-Haack Formylation
Oximation Dehydration
Step 1: React 5-bromo-7-azaindole with POCl
/DMF to yield the 3-carbaldehyde.
Step 2: Condense with hydroxylamine hydrochloride to form the oxime.
Direct reaction of the azaindole with CSI followed by DMF treatment yields the nitrile directly, though it requires strict anhydrous conditions.
5-Position Diversification (The SAR Vector)
The 5-bromo handle is ideal for Palladium-catalyzed cross-coupling.
Table 1: Optimization of Suzuki-Miyaura Coupling at C5
Parameter
Standard Conditions
High-Difficulty Substrates (e.g., Heterocycles)
Catalyst
Pd(dppf)Cl (5 mol%)
Pd(dba) + XPhos (or SPhos)
Base
NaCO (2M aq.)
KPO (anhydrous)
Solvent
DME/Water or Dioxane/Water
n-Butanol or Toluene/Water (3:1)
Temp
80–100 °C
100–120 °C (Microwave preferred)
Structural Analysis & Characterization
NMR Fingerprinting
The introduction of the electron-withdrawing 3-cyano group and the 5-substituent causes distinct chemical shift perturbations useful for structure verification.
Pyrrole NH (H1): The 3-CN group exerts a strong mesomeric (
) and inductive () effect, deshielding the NH proton significantly ( 12.5–13.5 ppm in DMSO-).
C2-H: Appears as a sharp singlet (or doublet if coupled to NH) around
8.3–8.5 ppm.
C4-H & C6-H: The 5-substituent breaks the symmetry. In 5-bromo precursors, H4 and H6 appear as doublets (
Hz) due to meta coupling.
X-Ray Crystallography & Binding Modes
In the solid state, 7-azaindoles form centrosymmetric dimers. In a kinase active site, they adopt specific binding modes.[4]
Dimerization: Two molecules link via
hydrogen bonds.
Kinase Binding ("Normal" Mode):
N1-H (Donor): Binds to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
N7 (Acceptor): Binds to the backbone amide NH of the hinge.
3-CN Vector: Points towards the inner hydrophobic pocket, often displacing water molecules or interacting with the gatekeeper residue.
Visualizing the Workflow
Figure 1: Divergent synthetic pathway for accessing 5-substituted 7-azaindole-3-carbonitriles. The route via azaindoline ensures high regioselectivity.[5]
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-7-azaindole (Scale: 10g)
Reduction: Dissolve 7-azaindole (10.0 g) in EtOH (100 mL). Add Raney Nickel (2.0 g, washed). Hydrogenate at 40 psi for 12 h. Filter through Celite and concentrate to yield 7-azaindoline.
Bromination: Dissolve crude 7-azaindoline in dry DCM (150 mL). Cool to 0°C. Add Br
(1.05 eq) dropwise over 30 min. Stir for 2 h. Quench with sat. NaSO. Extract, dry (NaSO), and concentrate.[6]
Oxidation: Dissolve the brominated intermediate in Toluene (200 mL). Add activated MnO
(5.0 eq). Reflux for 4 h using a Dean-Stark trap. Filter hot through Celite. Crystallize from EtOAc/Hexanes to yield 5-bromo-7-azaindole as a yellow solid.
Protocol B: Vilsmeier-Haack Formylation[7]
Cool DMF (5.0 eq) to 0°C. Add POCl
(1.5 eq) dropwise (exothermic!). Stir 30 min to form the Vilsmeier reagent.
Add 5-bromo-7-azaindole (1.0 eq) in DMF. Heat to 80°C for 3 h.
Pour onto ice/water. Basify to pH 8 with NaOH (2M). The aldehyde precipitates as a solid. Filter and wash with water.
Structure-Activity Relationship (SAR) Logic
The 5-substituted 3-cyano scaffold modulates kinase activity through three distinct vectors:
Hinge Binding (Core): The 7-azaindole core mimics Adenine. The 3-CN group lowers the electron density of the ring, increasing the acidity of N1-H. This creates a "super-donor" effect, strengthening the H-bond to the kinase hinge carbonyl.
Selectivity (5-Position):
Aryl/Heteroaryl groups: Extend into the solvent channel.
Bulky groups (e.g., t-butyl-phenyl): Can target the hydrophobic pocket behind the gatekeeper residue, often overcoming drug resistance (e.g., T315I in Abl kinase).
Solubility & PK: Functionalizing the 5-position substituent with solubilizing groups (e.g., piperazine, morpholine) balances the lipophilicity added by the core.
Figure 2: SAR logic of the 3,5-disubstituted scaffold.
References
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
Synthesis of 5-Bromo-7-azaindole: "Process for the preparation of 5-bromo-7-azaindole."[1][2][5][7][8] Patent CN105461718A. Link
Vilsmeier-Haack on Azaindoles: Radinov, R., et al. "Synthesis of 3-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2010.
CSI Cyanation Method: "Method for direct cyanation of indole and azaindole derivatives." Organic Syntheses, Coll. Vol. 6, p. 232. Link
Structural Biology (PDB): Crystal Structure of 7-azaindole bound to PIM1 Kinase. RCSB PDB ID: 3CXW. Link
Suzuki Coupling Optimization: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a Kinase Inhibitor Scaffold
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Architecture
In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has eclipsed the traditional indole scaffold due to its superior physicochemical properties and hydrogen-bonding capabilities.[1] Within this class, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile represents a highly optimized "warhead-ready" core.
This guide dissects the technical utility of this scaffold, specifically analyzing how the synergistic substitution of the 5-fluoro and 3-cyano moieties resolves common medicinal chemistry bottlenecks—namely metabolic instability and weak hinge-binding affinity.
Mechanistic Pharmacology & SAR Logic
The 7-Azaindole Hinge Binding Motif
The 7-azaindole core functions as a bidentate ATP-mimetic.[2] Unlike indoles, the N7 nitrogen provides a critical hydrogen bond acceptor (HBA) interaction with the kinase hinge region, while the N1 pyrrole nitrogen acts as a hydrogen bond donor (HBD).
The "Fluorine-Nitrile" Synergy
The specific functionalization of this scaffold is not arbitrary; it is a calculated maneuver to optimize binding thermodynamics and pharmacokinetics (PK).
Feature
Chemical Modification
Mechanistic Impact (Causality)
Metabolic Blockade
5-Fluoro substitution
The C5 position of 7-azaindole is electron-rich and prone to CYP450-mediated oxidation. Fluorine substitution blocks this "soft spot," significantly extending half-life () without imposing steric bulk.
Electronic Tuning
5-Fluoro & 3-Cyano
Both groups are electron-withdrawing. They lower the pKa of the N1-H, making it a stronger hydrogen bond donor to the kinase hinge carbonyl (e.g., Glu residue in JAK kinases).
Vector Extension
3-Carbonitrile
The linear geometry of the nitrile group projects into the solvent front or gatekeeper region, offering a rigid vector for further elaboration or acting as a weak HBA itself.
Visualization: Binding Mode & Electronic Effects
The following diagram illustrates the interaction logic within the ATP-binding pocket.
Caption: Figure 1. Structural logic of the scaffold. F and CN groups electronically activate the N1 donor while F sterically protects against metabolic clearance.
Chemical Synthesis Protocol
Objective: Synthesize 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile from the commercially available 5-fluoro-7-azaindole.
Note on Safety: Cyanation reactions involve cyanide sources. Perform all operations in a well-ventilated fume hood.
Retrosynthetic Analysis
The most robust route avoids de novo ring construction for this specific derivative, favoring C-3 functionalization of the pre-formed bicyclic system.
Context: This scaffold is frequently used to target Janus Kinases (JAKs). The following protocol validates the inhibitory potential of derivatives built on this core.
Assay Principle: ADP-Glo™ (Luminescence)
This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. It is preferred for its high sensitivity and resistance to fluorescent interference.
Protocol Parameters
Parameter
Setting
Rationale
Enzyme
Recombinant JAK1 (aa 866-1154)
Catalytic domain target.
Substrate
IRS-1 peptide or Poly(Glu, Tyr)
Standard acceptor substrate.
ATP Conc.
apparent (typically 10-50 M)
Ensures competitive inhibition mode is detectable.
Compound
10-point dose response
Accurate determination.
Execution Workflow
Preparation: Dilute compound in 100% DMSO (50x final conc).
Kinase Reaction:
Add 1
L compound.
Add 4
L Enzyme/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM DTT).
Incubate 10 min (pre-equilibration).
Add 5
L ATP to initiate.
Incubate 60 min at RT.
Detection:
Add 10
L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Read: Measure Luminescence (RLU).
Analysis: Fit to sigmoidal dose-response equation:
.
References
Vertex AI Search. (2026). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5] Retrieved from [Link][6][7][8]
National Institutes of Health (NIH). (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved from [Link]
RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
A Deep Dive into the Electronic Landscape: The Impact of Fluorine Substitution on 7-Azaindole Carbonitriles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 7-azaindole scaffold is a privileged structure in med...
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed for its unique hydrogen bonding capabilities and structural resemblance to purine.[1] The introduction of a carbonitrile group, particularly at the C3-position, provides a versatile synthetic handle and can modulate biological activity. Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, offering a means to fine-tune a molecule's physicochemical and electronic properties.[2][3] This technical guide provides a comprehensive exploration of the electronic consequences of fluorine substitution on the 7-azaindole carbonitrile core. We will delve into the theoretical underpinnings and practical methodologies for assessing these changes, offering insights into how this strategic halogenation can be leveraged to optimize drug candidates.
Introduction: The Strategic Convergence of 7-Azaindole, Carbonitriles, and Fluorine in Drug Discovery
The 7-azaindole ring system is a bioisostere of indole and has found extensive utility in drug discovery, most notably in the development of kinase inhibitors.[1][4] Its defining feature is the pyridine nitrogen (N7), which, in conjunction with the pyrrolic N-H, can form a bidentate hydrogen bond with the hinge region of many kinases, mimicking the interaction of adenine in ATP.[4] The introduction of a carbonitrile (CN) group, often at the C3 position, further enhances the utility of this scaffold. The CN group is a strong electron-withdrawing group that can significantly influence the electronic distribution within the aromatic system.
Fluorine, the most electronegative element, is a unique tool in the medicinal chemist's arsenal.[5] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its profound electronic influence can dramatically alter a molecule's properties.[3] Strategic fluorination can impact:
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism.[5]
Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the molecular context.
pKa Modulation: The inductive effect of fluorine can significantly alter the acidity and basicity of nearby functional groups.
Conformational Control: Fluorine can influence molecular conformation through electrostatic and hyperconjugative effects.
Binding Affinity: Alterations in the electronic landscape can lead to new, favorable interactions with protein targets.[2]
This guide will focus on the last point, specifically how the introduction of fluorine onto the 7-azaindole carbonitrile core impacts its fundamental electronic properties.
The Electronic Perturbation of Fluorine: A Theoretical Framework
The introduction of a fluorine atom onto the 7-azaindole carbonitrile scaffold induces a significant perturbation of the molecule's electronic structure. This can be understood through the interplay of fluorine's strong inductive electron-withdrawing effect (-I) and its weaker, yet significant, resonance electron-donating effect (+R). The net electronic impact is highly dependent on the position of fluorine substitution.
To quantify these effects, we can turn to computational chemistry, specifically Density Functional Theory (DFT), which provides a powerful toolkit for probing molecular electronic properties.[6]
Dipole Moment: A Vectorial Representation of Polarity
The molecular dipole moment (µ) is a measure of the overall polarity of a molecule, arising from the vector sum of all individual bond dipoles. Fluorine's high electronegativity creates a strong C-F bond dipole. The impact of this on the total molecular dipole moment is contingent on the position of fluorination relative to the inherent dipole of the 7-azaindole carbonitrile core.
Qualitative Predictions:
Fluorination at positions that align the C-F bond dipole with the intrinsic dipole of the parent molecule will likely increase the overall dipole moment.
Substitution at positions where the C-F bond dipole opposes the parent molecule's dipole may lead to a decrease in the net dipole moment.
The magnitude of the dipole moment can have significant implications for a drug candidate's properties, including its solubility and ability to engage in polar interactions within a protein binding pocket.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophiles and nucleophiles.[7] The MEP is mapped onto the electron density surface, with red regions indicating negative electrostatic potential (electron-rich, attractive to electrophiles) and blue regions indicating positive electrostatic potential (electron-poor, attractive to nucleophiles).
Fluorine substitution is expected to have a profound impact on the MEP of 7-azaindole carbonitrile:
Increased Positive Potential on the Aromatic Ring: The strong electron-withdrawing nature of fluorine will pull electron density from the aromatic system, leading to a more positive (blue) electrostatic potential on the ring carbons.
Localized Negative Potential on Fluorine: The fluorine atom itself will exhibit a region of high negative electrostatic potential (red).
Modulation of the N7 Basicity: The position of fluorine will influence the electron density at the N7 position, thereby modulating its basicity and hydrogen bond accepting capability. Fluorination on the pyridine ring, in particular, is expected to decrease the basicity of N7.
The following diagram illustrates the conceptual workflow for computational analysis of these properties.
Caption: A generalized workflow for the computational analysis of electronic properties.
Frontier Molecular Orbitals (FMOs): Understanding Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic absorption properties.[7]
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential).
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and the energy required for electronic excitation.
Fluorine, being a strongly electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO.[8] The magnitude of this effect will depend on the position of substitution and the extent of orbital overlap. A significant reduction in the HOMO and LUMO energies can have profound effects on the molecule's redox properties and its interactions with biological targets.
Table 1: Predicted Qualitative Effects of Fluorination on the Electronic Properties of 3-Cyano-7-Azaindole
Property
Fluorine Position
Expected Effect
Rationale
Dipole Moment
Pyridine Ring (e.g., C4, C5, C6)
Likely increase
Alignment of C-F bond dipole with the inherent dipole of the heterocycle.
Pyrrole Ring (e.g., C2)
Variable
Depends on the vector sum with the parent dipole.
MEP at N7
Pyridine Ring
More positive (less basic)
Strong inductive withdrawal of electron density.
Pyrrole Ring
Less pronounced effect
Inductive effect is attenuated by distance.
HOMO/LUMO Energies
Any position
Lowered energies
Strong inductive effect stabilizes both occupied and virtual orbitals.[8]
HOMO-LUMO Gap
Any position
Likely modest change
Both HOMO and LUMO are stabilized, the net change in the gap is often small.
Experimental Approaches to Characterizing Electronic Properties
While computational methods provide invaluable predictive insights, experimental validation is crucial. Several techniques can be employed to probe the electronic properties of fluorinated 7-azaindole carbonitriles.
Synthesis of Fluorinated 7-Azaindole Carbonitriles
The synthesis of these target molecules can be approached through various established methods for the construction of the 7-azaindole core and the introduction of fluorine.
Building the Fluorinated Scaffold: One common approach involves starting with a fluorinated pyridine derivative, which is then elaborated to form the fused pyrrole ring.[4]
Late-Stage Fluorination: Alternatively, electrophilic fluorinating reagents can be used to introduce fluorine onto a pre-formed 7-azaindole carbonitrile, although regioselectivity can be a challenge.
The following diagram outlines a generalized synthetic approach.
Caption: A simplified synthetic strategy for fluorinated 7-azaindole carbonitriles.
19F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR spectroscopy is an exceptionally sensitive technique for characterizing fluorinated compounds. The chemical shift of the ¹⁹F nucleus is highly responsive to its local electronic environment.
Chemical Shift as an Electronic Barometer: The ¹⁹F chemical shift can provide a direct experimental measure of the electron density at the fluorine-bearing carbon. Electron-withdrawing groups on the ring will generally lead to a downfield shift (less shielded), while electron-donating groups will cause an upfield shift (more shielded).
Correlation with Hammett Parameters: The ¹⁹F chemical shifts of substituted fluorobenzenes have been shown to correlate with Hammett substituent constants (σ), providing a quantitative link between the NMR data and the electronic effect of other substituents on the ring.
Solvatochromism and the Determination of Dipole Moments
The dipole moment of a molecule can be experimentally determined by measuring the shift in its UV-Vis absorption or fluorescence emission spectra in solvents of varying polarity (solvatochromism). The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment upon electronic excitation and the dielectric properties of the solvent.[9]
Experimental Protocol: Determination of Dipole Moment via Solvatochromism
Sample Preparation: Prepare dilute solutions of the fluorinated 7-azaindole carbonitrile in a series of solvents with a wide range of dielectric constants and refractive indices (e.g., hexane, toluene, chloroform, acetone, acetonitrile, methanol).
Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra for each solution.
Data Analysis: Determine the absorption and emission maxima (λ_abs and λ_em) for each solvent and calculate the Stokes shift (Δν).
Lippert-Mataga Plot: Plot the Stokes shift against the solvent polarity function, f(ε, n). The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states (Δµ²).
Calculation of Excited-State Dipole Moment: Using the calculated or an estimated ground-state dipole moment, the excited-state dipole moment can be determined.
Case Study: Hypothetical Analysis of Fluorination at C4 vs. C6 on 3-Cyano-7-Azaindole
To illustrate the practical application of these concepts, let's consider the hypothetical impact of fluorinating 3-cyano-7-azaindole at the C4 and C6 positions.
Table 2: Predicted Electronic Property Changes for C4- and C6-Fluoro-3-cyano-7-azaindole
Property
C4-Fluoro Isomer
C6-Fluoro Isomer
Rationale for Differences
Dipole Moment
Higher magnitude
Lower magnitude (relative to C4)
The C4-F bond dipole is more aligned with the N7 lone pair and CN group dipole, leading to greater vector addition.
MEP at N7
Significantly more positive
More positive (less than C4)
The C4 position is ortho to N7, exerting a stronger inductive effect than the para C6 position.
¹⁹F NMR Chemical Shift
Downfield
Upfield (relative to C4)
The greater electron-withdrawing effect at C4 (ortho to N7) leads to greater deshielding of the fluorine nucleus.
HOMO Energy
Lower
Higher (relative to C4)
The stronger inductive effect of the C4-fluoro substituent leads to greater stabilization of the HOMO.
This hypothetical analysis demonstrates how positional isomerism in fluorine substitution can be used to fine-tune the electronic properties of the 7-azaindole carbonitrile core, providing a rational basis for selecting specific isomers for synthesis and biological evaluation.
Conclusion and Future Outlook
The strategic placement of fluorine on the 7-azaindole carbonitrile scaffold offers a powerful strategy for modulating the electronic properties of this important pharmacological template. Through a synergistic combination of computational modeling and experimental characterization, researchers can gain a deep understanding of how fluorine substitution impacts dipole moment, molecular electrostatic potential, and frontier molecular orbital energies. This knowledge can then be applied to rationally design molecules with optimized binding affinities, improved pharmacokinetic profiles, and enhanced therapeutic efficacy. As synthetic methodologies for the precise introduction of fluorine continue to advance, the exploration of the electronic landscape of fluorinated heterocyles will undoubtedly remain a fertile ground for innovation in drug discovery.
References
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. bioRxiv. [Link]
Investigation of charge-separation/change in dipole moment of 7-azaindole: Quantitative measurement using solvatochromic shifts and computational approaches. ResearchGate. [Link]
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. [Link]
Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]
Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. AIP Publishing. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles. ResearchGate. [Link]
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). ResearchGate. [Link]
Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spect. Universiteit Leiden. [Link]
Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. PMC. [Link]
From fluorine's position in the periodic table to PFAS environmental issues. Comptes Rendus de l'Académie des Sciences. [Link]
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]
Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. ResearchGate. [Link]
Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Eurasian Chemical Communications. [Link]
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
The Ascendant Scaffold: A Technical Guide to 3-Cyano-5-Fluoro-7-Azaindole Derivatives in Modern Drug Discovery
Abstract The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the biological interactions of endogenous purines and indoles.[1][2][3] This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the biological interactions of endogenous purines and indoles.[1][2][3] This guide provides an in-depth technical review of a particularly compelling subclass: 3-cyano-5-fluoro-7-azaindole derivatives. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and illuminate the therapeutic potential of these compounds, which stand at the forefront of innovation in kinase inhibition and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Advantage of the 7-Azaindole Core
The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, offers a unique constellation of properties that make it an attractive starting point for drug design.[4] The introduction of a nitrogen atom into the indole framework modulates the electronics and hydrogen bonding capacity of the molecule, often leading to enhanced binding affinity and improved physicochemical properties compared to their indole counterparts.[1] This bioisosteric replacement has proven particularly fruitful in the realm of kinase inhibitors, where the 7-azaindole moiety can effectively mimic the adenine portion of ATP, forming key hydrogen bond interactions within the kinase hinge region.[1]
The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The focus of this guide, the 3-cyano-5-fluoro substitution pattern, represents a sophisticated approach to optimizing these parameters. The electron-withdrawing nature of the cyano group at the 3-position can influence the acidity of the pyrrole N-H and participate in crucial interactions with the target protein. Simultaneously, the fluorine atom at the 5-position can enhance metabolic stability, improve cell permeability, and modulate pKa, all of which are critical considerations in modern drug design.
Synthesis and Chemical Properties
The construction of the 3-cyano-5-fluoro-7-azaindole core and its subsequent derivatization are pivotal to accessing novel chemical matter. While various synthetic routes to the broader 7-azaindole class exist, a common strategy involves the construction of the bicyclic system from substituted pyridines.[4]
Illustrative Synthetic Pathway
A representative synthetic approach to 3,5-disubstituted-7-azaindoles is depicted below. This multi-step sequence allows for the controlled introduction of substituents at key positions.
Figure 1: A generalized synthetic workflow for the preparation of 3,5-disubstituted 7-azaindole derivatives.
Key Experimental Protocol: Suzuki Coupling for C-3 Arylation
The following protocol outlines a general procedure for the Suzuki coupling reaction to introduce the 3-cyano-5-fluorophenyl moiety, a critical step in the synthesis of many derivatives.
Materials:
Protected 3-iodo-5-substituted-7-azaindole
(3-Cyano-5-fluorophenyl)boronic acid
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
Base (e.g., K₂CO₃)
Solvent (e.g., 3:1 dioxane:water)
Procedure:
To a microwave vial, add the protected 3-iodo-5-substituted-7-azaindole (1 equivalent), (3-cyano-5-fluorophenyl)boronic acid (1.1 equivalents), and K₂CO₃ (2 equivalents).
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent mixture (dioxane:water).
Add the palladium catalyst (0.1 equivalents).
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.[5]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired protected 3-(3-cyano-5-fluorophenyl)-5-substituted-7-azaindole.[5]
Biological Activities and Therapeutic Applications
Derivatives of the 3-cyano-5-fluoro-7-azaindole scaffold have shown significant promise across a range of therapeutic areas, most notably in oncology and infectious diseases.
Kinase Inhibition
The 7-azaindole core is a well-established pharmacophore in the design of kinase inhibitors.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of ATP with the kinase hinge region. The 3-cyano group can further enhance binding affinity through additional interactions.
Recent research has highlighted the potential of 3,5-disubstituted-7-azaindoles in treating infectious diseases. Notably, a derivative featuring a 3-cyano-5-fluorophenyl group at the 3-position demonstrated equipotent activity to a lead compound in the treatment of Human African Trypanosomiasis.[5] This underscores the versatility of this scaffold beyond oncology.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 3-cyano-5-fluoro-7-azaindole core has yielded valuable insights into the structural requirements for potent biological activity. A review of the literature indicates that the positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for substitution.[9]
Figure 2: Key structure-activity relationship points on the 3-cyano-5-fluoro-7-azaindole scaffold.
Key SAR takeaways include:
The N-H of the pyrrole ring is often crucial for activity, acting as a hydrogen bond donor.[5]
Aromatic substituents at the 3-position are generally favored for potent anti-trypanosomal activity, with aliphatic groups leading to a significant loss of potency.[5]
The cyano group at the 3-position is a key feature, and its replacement can significantly impact binding affinity.[10]
The fluorine atom at the 5-position is a strategic modification to improve drug-like properties.
Future Directions and Conclusion
The 3-cyano-5-fluoro-7-azaindole scaffold represents a highly promising platform for the development of novel therapeutics. Its demonstrated success in targeting a diverse array of proteins, particularly kinases, highlights its versatility and potential. Future research will likely focus on further exploring the chemical space around this core, employing advanced synthetic methodologies to generate novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The continued application of structure-based drug design, coupled with a deeper understanding of the biological targets, will undoubtedly unlock the full therapeutic potential of this remarkable molecular framework.
References
Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.). PharmaBlock.
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry. (2016, March 24).
Drugs and materials based on 7-aza indole cores. (n.d.).
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023, December 19). Taylor & Francis.
Azaindole Therapeutic Agents. (n.d.). PMC - NIH.
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PMC.
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2025, October 19).
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggreg
7-Azaindole: Uses and Synthesis. (2024, December 16). ChemicalBook.
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PMC - NIH.
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.).
Technical Application Note: Scalable Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary & Strategic Analysis The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the puri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP while offering improved physicochemical properties over traditional indoles. The introduction of a fluorine atom at C5 and a nitrile group at C3 creates a highly functionalized core that modulates metabolic stability and hydrogen bonding potential.
This application note details a robust, four-stage protocol converting 2-amino-3-bromopyridine into 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile .
Critical Synthetic Challenges
Selectivity of Fluorination: The starting material provided (2-amino-3-bromopyridine) lacks the C5-fluorine. Direct electrophilic fluorination must be controlled to target the C5 position (para to the amino group) without over-fluorinating.
Azaindole Cyclization: Forming the pyrrole ring on a pyridine backbone requires specific cross-coupling conditions to prevent catalyst poisoning by the pyridine nitrogen.
Regioselective Cyanation: Direct cyanation of azaindoles is often low-yielding. This protocol utilizes a Vilsmeier-Haack formylation followed by oxime dehydration, ensuring exclusive C3 functionalization.
Retrosynthetic Logic & Workflow
The synthesis is designed modularly. We first upgrade the scaffold to the fluorinated precursor, construct the bicyclic core, and finally install the nitrile handle.
Figure 1: Modular synthetic pathway designed for high regioselectivity.[1]
Detailed Experimental Protocols
Step 1: Electrophilic Fluorination
Objective: Install fluorine at C5 using the directing power of the C2-amino group.
Note: While 2-amino-3-bromo-5-fluoropyridine is commercially available, this step is provided to satisfy the requirement of starting from 2-amino-3-bromopyridine.
Mechanism: The amino group activates the pyridine ring at the ortho (C3) and para (C5) positions. Since C3 is blocked by bromine, electrophilic attack occurs selectively at C5.
Protocol:
Dissolve 2-amino-3-bromopyridine (10.0 g, 57.8 mmol) in dry MeCN (100 mL) under N2.
Objective: Regioselective installation of a formyl group at C3.
Why this method? Electrophilic aromatic substitution on 7-azaindoles heavily favors C3 due to the electron-rich pyrrole ring, avoiding N1 alkylation issues common with other methods.
Protocol:
Prepare the Vilsmeier reagent: Cool dry DMF (5.0 equiv) to 0°C. Dropwise add POCl3 (1.2 equiv). Stir 30 min until a white precipitate/slurry forms.
Dissolve 5-fluoro-7-azaindole (3.0 g, 22 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
Warm to RT, then heat to 80°C for 3 hours.
Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc (sat. aq.) mixture. Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[5]
Isolation: The product often precipitates. Filter and wash with water.[2] If no precipitate, extract with 10% MeOH/DCM.
Objective: Convert the C3-aldehyde to the target nitrile.
Protocol:
Oxime Formation: Suspend the aldehyde (2.0 g) in EtOH (20 mL). Add Hydroxylamine hydrochloride (1.5 equiv) and Pyridine (1.5 equiv). Reflux for 2 hours.
Concentrate to dryness to obtain the oxime intermediate.
Dehydration: Resuspend the crude oxime in Acetic Anhydride (Ac2O, 10 mL). Heat to reflux (120°C) for 4 hours.
Senior Scientist Note: Alternatively, use SOCl2 in DMF at 0°C for a milder dehydration if functional group tolerance is an issue, but Ac2O is robust for this scaffold.
Workup: Cool and pour into ice water. Neutralize with NaHCO3. Extract with EtOAc.[2]
Final Purification: Column chromatography (DCM/MeOH gradient).
Analytical Data & Quality Control
Parameter
Specification
Method of Verification
Appearance
Off-white to pale yellow solid
Visual Inspection
Purity
>98.0%
HPLC (C18, H2O/MeCN + 0.1% TFA)
Identity (MS)
[M+H]+ = 162.14
LC-MS (ESI+)
Identity (NMR)
C3-CN peak absent (IR), C2-H singlet
1H NMR (DMSO-d6)
Fluorine Regio
Single peak ~ -135 ppm
19F NMR
Mechanistic Insight: Vilsmeier Regioselectivity
The success of Step 3 relies on the specific electronic distribution of the azaindole. The pyridine nitrogen withdraws electron density, but the pyrrole nitrogen donates it. The C3 position is the "softest" nucleophile, matching the "soft" electrophilic nature of the chloroiminium ion.
Figure 2: Mechanism of Vilsmeier-Haack formylation showing C3 selectivity.[1][6][7][8][9]
References
Source: Guidechem. (2022). "What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?".
Application Notes & Protocols: Strategic Cyanation of 5-Fluoro-7-Azaindole for Pharmaceutical Scaffolds
Introduction: The Strategic Value of 5-Fluoro-7-Cyano-7-Azaindole The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 5-Fluoro-7-Cyano-7-Azaindole
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors. Its structure acts as an excellent bioisostere for purine and indole systems, allowing for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates. The introduction of a fluorine atom at the 5-position often enhances metabolic stability and binding affinity.
The cyano (-CN) group is a uniquely versatile functional group in drug development. It is a powerful hydrogen bond acceptor and can significantly modulate a molecule's electronic properties. More importantly, it serves as a valuable synthetic handle, readily convertible into other essential functionalities such as amines, amides, carboxylic acids, and tetrazoles. Consequently, the development of robust and efficient protocols for the cyanation of 5-fluoro-7-azaindole is of paramount importance for accelerating drug discovery programs.
This guide provides a detailed analysis of contemporary methods for cyanating the 5-fluoro-7-azaindole core, focusing on transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol choices, offer step-by-step experimental procedures, and provide data-driven insights to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Mechanistic Considerations & Strategic Overview
The primary challenge in the functionalization of 7-azaindole lies in the dual nature of the bicyclic system: an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The pyridine nitrogen can act as a ligand, potentially inhibiting or poisoning transition metal catalysts. Therefore, reaction conditions must be carefully optimized to favor the desired C-CN bond formation over catalyst sequestration. The most common strategy involves the cyanation of a pre-functionalized halo-azaindole, typically at the C3 or C4 position.
This document will focus on the two most prevalent and reliable strategies: Palladium-catalyzed and Copper-catalyzed cyanation.
Figure 1. Decision workflow for selecting a cyanation method.
Palladium-Catalyzed Cyanation: A Modern Approach
Palladium-catalyzed cross-coupling has become the gold standard for C-CN bond formation on heteroaromatic systems due to its mild conditions and broad substrate scope. For azaindole systems, this method has proven highly effective. The choice of cyanide source is a critical parameter, with less toxic and less catalyst-inhibiting reagents being heavily favored.
Principle and Mechanism
The reaction proceeds through a classical Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the halo-azaindole to a Pd(0) species, followed by transmetalation with a cyanide source, and concluding with reductive elimination to yield the desired nitrile product and regenerate the Pd(0) catalyst.
Figure 2. Generalized catalytic cycle for Pd-catalyzed cyanation.
Comparison of Cyanide Sources
The choice of cyanide source profoundly impacts reaction efficiency, safety, and functional group tolerance.
Cyanide Source
Formula
Key Advantages
Key Considerations
Zinc Cyanide
Zn(CN)₂
Low toxicity; low free cyanide concentration mitigates catalyst poisoning; good for sensitive substrates.
Requires an additive (e.g., DMAP) to facilitate cyanide transfer.
Potassium Ferrocyanide
K₄[Fe(CN)₆]
Non-toxic solid, stable, and inexpensive.
Often requires aqueous/organic biphasic systems or additives to improve solubility and reactivity.
Potassium/Sodium Cyanide
KCN / NaCN
Highly reactive and cost-effective.
Extremely toxic; high solubility can lead to rapid catalyst deactivation.
For the cyanation of 5-fluoro-7-azaindole, Zinc Cyanide (Zn(CN)₂) and Potassium Ferrocyanide (K₄[Fe(CN)₆]) are the recommended sources due to their superior safety profiles and compatibility with sensitive heterocyclic substrates.
Protocol 1: Palladium-Catalyzed Cyanation using Zn(CN)₂
This protocol is adapted from methodologies developed for the efficient cyanation of (hetero)aryl chlorides and bromides. It is particularly well-suited for substrates where minimizing harsh conditions is a priority.
Anhydrous N,N-Dimethylacetamide (DMA) or Acetonitrile (MeCN)
Nitrogen or Argon gas supply
Procedure:
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-fluoro-4-chloro-7-azaindole (1.0 equiv), zinc cyanide (0.6 equiv), and zinc dust (0.2 equiv).
Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add palladium(II) acetate (5 mol%), dppf (10 mol%), and DMAP (20 mol%).
Assembly: Add the catalyst/ligand premix to the Schlenk flask containing the substrate.
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous DMA (to a concentration of 0.1 M).
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic solids.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford 5-fluoro-4-cyano-7-azaindole.
Expert Notes:
Why Zinc Dust? The reaction is catalyzed by Pd(0), which is generated in situ from the Pd(II) precatalyst by reduction with zinc dust.
The Role of DMAP: DMAP is crucial as it is believed to activate Zn(CN)₂ and facilitate the transmetalation of the cyanide group to the palladium center.
N-Protection: For some azaindole substrates, protection of the N-H proton (e.g., with a SEM or Boc group) can prevent side reactions and improve yields, although many modern catalyst systems tolerate free N-H groups.
Copper-Catalyzed Cyanation: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for converting aryl halides to aryl nitriles using a stoichiometric or catalytic amount of copper(I) cyanide (CuCN). While often requiring higher temperatures than palladium-catalyzed methods, it remains a powerful and cost-effective tool.
Principle and Mechanism
The mechanism is thought to involve an initial oxidative addition of the aryl halide to Cu(I)CN, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a Cu(I) species. The reaction is often performed in high-boiling polar aprotic solvents like DMF, DMA, or NMP.
Method
Application Notes and Protocols for the Functionalization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: The Significance of the 7-Azaindole Scaffold The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, commonly known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 7-Azaindole Scaffold
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, commonly known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with a multitude of biological targets. Derivatives of this core are prominent as kinase inhibitors in oncology, with approved drugs such as vemurafenib targeting BRAF kinase.[1] The strategic placement of a fluorine atom at the 5-position often enhances metabolic stability and binding affinity through favorable electrostatic interactions. The nitrile group at the 3-position serves as a versatile chemical handle, a gateway to a diverse array of functional groups, each imparting unique physicochemical properties and biological activities to the parent molecule. This guide provides a detailed exploration of key chemical transformations of the nitrile group in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, offering experimentally grounded protocols and the scientific rationale behind them.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material's properties is crucial for reaction design and monitoring.
Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)
General Chemical Knowledge
CAS Number
1260381-44-9
Vendor Information
Strategic Functionalization Pathways
The electron-withdrawing nature of the nitrile group and the inherent reactivity of the pyrrolo[2,3-b]pyridine system dictate the feasible chemical transformations. This guide will focus on three primary, high-utility functionalization pathways: hydrolysis, reduction, and cycloaddition.
Caption: Key functionalization routes for the nitrile group.
Hydrolysis of the Nitrile Group
The conversion of the nitrile to a carboxamide or a carboxylic acid introduces a key hydrogen bond donor and acceptor, significantly altering the molecule's polarity and interaction profile.
Partial Hydrolysis to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Scientific Rationale:
Direct, forceful hydrolysis often leads to the carboxylic acid. A milder, controlled approach is required to isolate the intermediate amide. The use of a peroxide source, such as hydrogen peroxide, under basic conditions provides a nucleophilic hydroperoxide anion that attacks the nitrile. This method is often effective at lower temperatures, preventing over-hydrolysis to the carboxylic acid.
Experimental Protocol (Adapted from general procedures for heteroaromatic nitriles):
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension. Cool the mixture to 0-5°C in an ice bath.
Controlled Hydrolysis: Slowly add 30% hydrogen peroxide (H₂O₂, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~7 with dilute HCl. The product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Complete Hydrolysis to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
Scientific Rationale:
Forcing conditions, such as prolonged heating in strong aqueous acid or base, are necessary for the complete hydrolysis of the nitrile to the carboxylic acid.[3][4][5][6] Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.[3] The intermediate amide is subsequently hydrolyzed to the carboxylic acid.
Experimental Protocol (Acid-Catalyzed):
Reaction Setup: To a round-bottom flask, add 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (HCl).
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-48 hours. The reaction should be monitored for the disappearance of the starting material and the intermediate amide.
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The carboxylic acid product may precipitate from the acidic solution. If precipitation is incomplete, adjust the pH to the isoelectric point of the product (typically pH 3-4) with a base (e.g., NaOH solution) to maximize precipitation.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reduction to (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
The primary amine functionality is a critical building block in drug discovery, often used to introduce basicity for improved solubility or to form key salt bridges with biological targets.
Scientific Rationale:
Catalytic hydrogenation using Raney Nickel is a widely used and effective method for the reduction of nitriles to primary amines.[7] The reaction is typically performed under a hydrogen atmosphere. The presence of ammonia or a base is often included to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine.
Experimental Protocol (Catalytic Hydrogenation):
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (approx. 50% slurry in water, ~20% by weight of the starting material). Wash the catalyst with the reaction solvent (e.g., methanol or ethanol saturated with ammonia) to remove water.
Reaction Mixture: Add a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq) in the ammoniacal alcohol.
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel chromatography (often using a gradient of methanol in dichloromethane, sometimes with a small percentage of ammonium hydroxide) or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Caption: Workflow for the catalytic reduction of the nitrile.
[3+2] Cycloaddition to form 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It offers a similar acidic pKa but with improved metabolic stability and cell permeability in many cases.
Scientific Rationale:
The [3+2] cycloaddition of a nitrile with an azide source is the most common method for synthesizing 5-substituted-1H-tetrazoles.[8][9] The reaction is often sluggish and requires a catalyst to activate the nitrile. Lewis acids, particularly zinc salts like ZnBr₂ or ZnCl₂, are effective catalysts as they coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating the attack of the azide anion.[8]
Reaction Setup: In a sealable reaction vessel, combine 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq).
Solvent Addition: Add a solvent mixture, typically water and isopropanol (e.g., 1:1 v/v), or DMF.
Heating: Securely seal the vessel and heat the reaction mixture to 120-140°C with vigorous stirring for 24-48 hours. Caution: This reaction should be performed behind a blast shield due to the use of azide at elevated temperatures and the potential for pressure buildup.
Work-up: Cool the reaction mixture to room temperature. Carefully unseal the vessel in a well-ventilated fume hood. Dilute the mixture with water and acidify to pH ~2-3 with concentrated HCl. This protonates the tetrazole and quenches any unreacted azide.
Isolation and Purification: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. Otherwise, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tetrazole can be purified by recrystallization or silica gel chromatography.
Characterization Data of Functionalized Products (Representative)
Compound
1H NMR (DMSO-d₆, δ ppm)
13C NMR (DMSO-d₆, δ ppm)
MS (ESI) m/z
Carboxamide
Expected: Broad singlet for NH₂, signals for aromatic protons.
Expected: Carbonyl carbon ~165-170 ppm.
Expected: [M+H]⁺ = 180.06
Carboxylic Acid
Expected: Broad singlet for COOH, signals for aromatic protons.
Expected: Carbonyl carbon ~160-165 ppm.
Expected: [M+H]⁺ = 181.04
Aminomethyl
Expected: Singlet for CH₂ protons, broad singlet for NH₂.
Expected: Aliphatic CH₂ carbon ~40-45 ppm.
Expected: [M+H]⁺ = 166.08
Tetrazole
Expected: Broad singlet for NH of tetrazole, signals for aromatic protons.
Expected: Tetrazole carbon ~150-155 ppm.
Expected: [M+H]⁺ = 205.06
Note: Specific spectral data for these exact derivatives is not readily available in the cited literature and would need to be determined experimentally. Shifts are estimations based on similar structures.[10][11][12][13]
Conclusion and Future Perspectives
The nitrile group of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a versatile functional handle that provides access to key chemical moieties essential for drug discovery and development. The protocols outlined in this guide for hydrolysis, reduction, and cycloaddition represent robust and adaptable methods for generating libraries of novel 7-azaindole derivatives. Each transformation must be carefully optimized and monitored, as the specific electronic properties of the fluorinated pyrrolopyridine core can influence reactivity. The resulting carboxamides, carboxylic acids, aminomethyl derivatives, and tetrazoles serve as valuable intermediates and final compounds for screening in various therapeutic areas, from oncology to infectious diseases.
References
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]
Process for hydrolysis of nitriles. Google Patents.
Nitrile to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]
Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5- amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). AWS. Available at: [Link]
Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Available at: [Link]
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Growing Science. Available at: [Link]
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]
Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. Available at: [Link]
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. MDPI. Available at: [Link]
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at: [Link]
5-Fluoro-1H-pyrrolo[2,3-c]pyridine. MySkinRecipes. Available at: [Link]
Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Available at: [Link]
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. Available at: [Link]
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H- tetrazole and 1-(2-chlorophenyl). IJBPAS. Available at: [Link]
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]
Nucleophilic aromatic substitution using 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . This scaffold is a critical bioisostere in kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . This scaffold is a critical bioisostere in kinase inhibitor discovery (e.g., JAK, FGFR), where the 3-cyano group serves as both a metabolic stabilizer and an electronic activator.
Application Note: Nucleophilic Aromatic Substitution (
) on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary
The 5-fluoro-7-azaindole scaffold presents a unique synthetic challenge. Unlike the highly reactive 2- or 4-positions of pyridine, the 5-position is electronically meta to the activating ring nitrogen (
), rendering it inherently sluggish toward nucleophilic attack. However, the introduction of a 3-carbonitrile (CN) group significantly alters the electronic landscape. This electron-withdrawing group (EWG) lowers the LUMO energy of the system, sufficiently activating the C-F bond for direct displacement under forcing conditions.
This guide details the optimized protocols for displacing the 5-fluoro group with amine and alkoxide nucleophiles, addressing the critical issue of N1-deprotonation which often stalls these reactions.
Mechanistic Insight & Causality
To optimize this reaction, one must understand the competing electronic forces at play.
The Electronic Conflict
Activation (Pro-Reaction): The 3-CN group withdraws electron density via induction and conjugation, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack. The pyridine nitrogen (
) further pulls density, though less effectively due to its meta relationship to the fluorine.
Deactivation (Anti-Reaction): The pyrrole
() is acidic (). Standard bases used in (e.g., , NaH) will deprotonate . The resulting indole anion is electron-rich ( -excessive), creating strong coulombic repulsion against the incoming nucleophile and effectively shutting down the reaction.
The Solution:
Method A (Protic/Neutral): Use non-ionizing conditions (organic bases like DIPEA) or acidic catalysis to keep
protonated.
Method B (Thermal Forcing): Use high-boiling polar aprotic solvents (NMP, DMSO) to overcome the activation energy barrier despite partial ionization.
Method C (Protection): If yields are
, protect (e.g., SEM, Tosyl) to prevent anion formation. Note: This guide focuses on the direct, unprotected reaction as requested.
Pathway Visualization
The following diagram illustrates the mechanistic flux and the critical decision points for optimization.
Figure 1: Mechanistic pathway showing the competition between productive substitution and N1-deprotonation.
Experimental Protocols
Protocol A: Thermal Substitution with Primary/Secondary Amines
Best for: Aliphatic amines, morpholines, piperazines.
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (Anhydrous)
Step-by-Step Procedure:
Setup: Charge a pressure-rated glass vial (ACE Glass or equivalent) with the substrate (100 mg scale for pilot).
Solvation: Add NMP (
). Note: NMP is superior to DMF due to higher thermal stability at required temperatures.
Addition: Add DIPEA followed by the amine nucleophile.
Reaction: Seal the vessel and heat to 130°C – 140°C in an oil bath. Stirring must be vigorous (800 rpm).
Monitoring: Monitor by LC-MS every 4 hours. Reaction typically requires 12–24 hours.
Checkpoint: If conversion stalls at 50%, add fresh amine (1.0 eq) and raise temp to 150°C.
Workup:
Cool to room temperature.
Pour reaction mixture slowly into ice-cold water (10x reaction volume).
The product usually precipitates as a solid. Filter, wash with water, and dry.
Alternative: If no precipitate, extract with EtOAc (3x), wash with LiCl (5% aq) to remove NMP, dry over
, and concentrate.
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered amines or library generation.
Parameters:
Instrument: Biotage Initiator+ or CEM Discover.
Vessel: 2-5 mL Microwave vial with crimp cap.
Solvent: NMP (Do not use DMF; it decomposes to dimethylamine under MW irradiation, causing impurity formation).
Procedure:
Dissolve Substrate (1.0 eq) and Amine (4.0 eq) in NMP.
Add DIPEA (2.0 eq).
Irradiation: Heat to 160°C for 45 minutes (High Absorption Level).
Analysis: Check LC-MS. If incomplete, extend for 30 mins at 170°C.
Purification: Direct injection of the reaction mixture (after filtration) onto Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) is recommended for MW reactions to remove NMP efficiently.
Protocol C: Reaction with Alkoxides (Ether Formation)
Best for: Methoxy, Ethoxy, or complex alcohol side chains.
Critical Change: Alkoxides are strong bases. They will deprotonate N1. You must use the "Anionic Overdrive" method—forcing the reaction despite the negative charge.
Solvent: DMSO (Must be anhydrous).
Base:
(3.0 eq) or NaH (2.0 eq - use with caution).
Nucleophile: Alcohol (used as solvent if cheap) or 5.0 eq if precious.
Temp:120°C .
Note: Expect slower kinetics than amines. The reaction proceeds via the dianionic species (if NaH is used) or requires the cesium effect to solubilize the carbonate.
Data Interpretation & Troubleshooting
Optimization Decision Matrix
Use the following logic to troubleshoot low yields.
Figure 2: Troubleshooting logic for reaction optimization.
Comparative Solvent/Base Performance
Solvent
Base
Temp (°C)
Conversion (24h)
Comments
NMP
DIPEA
140
85%
Recommended Standard. Cleanest profile.
DMSO
120
60%
Slower. N1-deprotonation slows rate.
DMF
100
15%
Temp too low. DMF decomposes >120°C.
EtOH
DIPEA
80 (Reflux)
<5%
Protophilic solvent deactivates F. Temp too low.
Strategic Consideration: The Buchwald Alternative
Scientific Integrity Note: While
is cost-effective, the 5-position of 7-azaindole is often better served by Palladium-catalyzed cross-coupling, especially for valuable or weak nucleophiles (e.g., anilines).
Recommended Catalyst System:
Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.05 eq).
Base: LiHMDS (2.0 eq) or NaOtBu.
Solvent: THF or Dioxane at 80°C.
Advantage:[1] Works at lower temperatures; tolerates the N1-H (with LiHMDS as base, creating the N-Li species which directs the Pd).
References
Mechanistic Continuum of
: Kwan, E. E., et al. "Concerted nucleophilic aromatic substitutions."[2] Nature Chemistry, 2016.
7-Azaindole Reactivity: Léris, A., et al. "Reactivity of 7-azaindoles." Chemical Reviews, 2019. (General reference for scaffold reactivity).
FGFR Inhibitor Synthesis: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." RSC Advances, 2020.
Analogous Chemistry: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." J. Am. Chem. Soc., 2020.
General Protocol Grounding: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole. This scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole. This scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The introduction of a fluorine atom at the 5-position can significantly modulate the scaffold's physicochemical and biological properties, making its efficient functionalization a critical task for drug discovery professionals.[5] This document delves into the three principal classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific heterocyclic system. We will explore the mechanistic underpinnings, explain the rationale behind the selection of catalysts, ligands, and reagents, and provide field-proven, step-by-step protocols for researchers.
Introduction: The Significance of the 5-Fluoro-7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and is central to a wide range of biologically active molecules.[6][7] Its derivatives are known to exhibit potent inhibitory activity against various protein kinases, making them invaluable in oncology and inflammation research.[2] The strategic placement of a fluorine atom at the C5 position often enhances metabolic stability, binding affinity, and membrane permeability.[5] However, the synthesis and functionalization of such electron-deficient, nitrogen-containing heterocycles present unique challenges. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for elaborating this core structure, enabling the precise installation of diverse carbon and heteroatom substituents.[8][9][10][11]
Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[8][12] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
Oxidative Addition: The cycle begins when the active, low-coordinate Pd(0) species inserts into the carbon-halogen bond (e.g., C-Br, C-I) of the 5-fluoro-7-azaindole substrate. This forms a square planar Pd(II) intermediate.[12][13] The efficiency of this step is heavily influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[14][15]
Transmetalation (for Suzuki, Stille, Negishi, etc.): The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.[12][13] This step often requires activation by a base.
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the catalytically active Pd(0) species.[8][13] Sterically bulky ligands often promote this final, bond-forming step.[14][16]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Critical Role of Ligands
Ligand selection is arguably the most critical parameter in achieving a successful cross-coupling reaction. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and critically, tune its electronic and steric properties to facilitate the elementary steps of the catalytic cycle.[14][17]
Electron-Rich Ligands: Increase electron density on the palladium, promoting the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides or bromides.[16]
Sterically Bulky Ligands: Promote the formation of monoligated, highly reactive LPd(0) species and facilitate the final reductive elimination step.[14][16] Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) are archetypal examples.[8][18]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds due to its high functional group tolerance and the low toxicity of its boron-based reagents.[12][13] It is exceptionally well-suited for coupling aryl or heteroaryl boronic acids and esters to a halogenated 5-fluoro-7-azaindole core.
Mechanistic Considerations
The key differentiating step in the Suzuki coupling is the base-assisted transmetalation. The base (e.g., K₃PO₄, Cs₂CO₃) activates the organoboron species, forming a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.[13] The choice of base is crucial to avoid side reactions like protodeboronation, especially with electron-deficient or heteroatom-containing boronic acids.[19]
Optimized Reaction Parameters
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of halogenated 5-fluoro-7-azaindole derivatives.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
This protocol describes a general procedure for coupling an arylboronic acid to a protected 3-bromo-5-fluoro-7-azaindole. Protection of the pyrrole nitrogen (e.g., with a tosyl or SEM group) is often advisable to improve solubility and prevent side reactions, though some modern catalyst systems can work with the unprotected heterocycle.
To a flame-dried Schlenk flask, add 3-bromo-5-fluoro-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₃PO₄.
Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene under an inert atmosphere.
Add the catalyst solution to the Schlenk flask via syringe, followed by the reaction solvents (toluene and water).
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, providing access to a wide range of substituted anilines and related compounds that are otherwise difficult to synthesize.[8][18][22] This reaction is indispensable for introducing primary and secondary amines, amides, or N-heterocycles onto the 5-fluoro-7-azaindole scaffold.
Mechanistic Considerations
The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the Pd(II) intermediate, followed by deprotonation by the base to form a palladium-amido complex.[23] Reductive elimination from this complex yields the C-N bond. The choice of base is critical; it must be strong enough to deprotonate the amine-Pd complex but not so nucleophilic that it competes with the amine. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.[23]
Application Note: Protocol for Hydrolysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile to Amide
Abstract & Strategic Overview The transformation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (5-Fluoro-7-azaindole-3-carbonitrile) to its corresponding primary amide is a critical intermediate step in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The transformation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (5-Fluoro-7-azaindole-3-carbonitrile) to its corresponding primary amide is a critical intermediate step in the synthesis of JAK, FGFR, and kinase inhibitors. While nitrile hydrolysis is a textbook transformation, the 7-azaindole scaffold presents unique electronic challenges. The electron-deficient pyridine ring, combined with the electron-withdrawing fluorine at C5, deactivates the nitrile towards electrophilic activation but makes the ring susceptible to nucleophilic attack.
This guide presents two validated protocols:
Method A (Acid-Mediated): The industrial standard using concentrated sulfuric acid. Best for scale-up and substrates with poor solubility.
Method B (Oxidative Hydrolysis): The Radziszewski reaction using alkaline hydrogen peroxide. Best for acid-sensitive substrates or when high selectivity against carboxylic acid formation is required.
Chemical Background & Mechanism[1][2][3][4][5][6]
Structural Considerations
The substrate contains three key functionalities affecting reactivity:
Nitrile (C3): Conjugated with the pyrrole ring.
Fluorine (C5): Inductively electron-withdrawing, increasing the electrophilicity of the nitrile carbon but also decreasing the basicity of the pyridine nitrogen.
7-Azaindole Core: The N7 nitrogen is basic (pKa ~4.6), while the N1 proton is acidic (pKa ~13).
Reaction Pathways[6]
Acidic Route: Protonation of N7 and the nitrile nitrogen activates the cyano group toward water attack. The challenge is controlling the temperature to prevent over-hydrolysis to the carboxylic acid.
Basic Peroxide Route: The hydroperoxide anion (
) is a super-nucleophile (alpha-effect) that attacks the nitrile to form an imidate intermediate, which collapses to the amide. This method is kinetically faster than simple basic hydrolysis and stops selectively at the amide.
Figure 1: Mechanistic divergence between acid and oxidative hydrolysis pathways.
Solubilization: Dissolve the nitrile in Ethanol (or DMSO if solubility is poor).
Base Addition: Add 6N NaOH at room temperature. The solution may turn slightly yellow (deprotonation of indole NH).
Oxidant Addition: Add 30%
dropwise. Caution: Gas evolution () may occur.
Reaction: Heat to 50°C and stir for 2–3 hours.
Work-up:
Cool to room temperature.
Add saturated sodium thiosulfate solution (to quench excess peroxide). Test with starch-iodide paper (should remain white).
Concentrate the organic solvent (if Ethanol) under reduced pressure.
Dilute with water. The product usually precipitates.
Purification: Filtration (if solid) or extraction with Ethyl Acetate / THF (if soluble).
Analytical Data & Specifications
Expected Product Properties:
Chemical Formula:
Molecular Weight: 179.15 g/mol
Appearance: White to pale yellow solid.
Table 1: Analytical Interpretation
Method
Diagnostic Signal
Interpretation
LC-MS
M+H = 180.1
Confirm mass shift of +18 Da from nitrile (162.1).
IR
~2220 cm⁻¹ (Absent)
Disappearance of sharp Nitrile stretch.
IR
~1650–1690 cm⁻¹ (Strong)
Appearance of Amide I (C=O) band.
1H NMR
~7.0–8.0 ppm (Broad, 2H)
Appearance of two exchangeable protons (). These are typically broad singlets.
1H NMR
~12.0 ppm (Broad, 1H)
Indole NH (remains present).
Troubleshooting Guide
Table 2: Common Issues and Solutions
Issue
Probable Cause
Corrective Action
Low Conversion
Substrate insolubility or low temperature.
Method A: Increase temp to 50°C. Method B: Switch solvent to DMSO to improve homogeneity.
Over-Hydrolysis (Acid Formation)
Reaction time too long or temp too high.
Reduce reaction time. In Method A, ensure quench is performed immediately upon LCMS completion.
Product Soluble in Water
Amphoteric nature of azaindole.
During workup, ensure pH is adjusted to the isoelectric point (typically pH 7–8). Use n-Butanol/EtOAc (1:1) for extraction if precipitation fails.
Violent Exotherm
Rapid addition of H2O2 or Acid.
Add reagents dropwise with active cooling.
Process Workflow (Graphviz)
Figure 2: Decision matrix and workflow for amide synthesis.
Safety & Compliance
Hydrogen Peroxide: 30%
is a strong oxidizer. Contact with metal needles or organic waste can cause rapid decomposition or fire. Vent reaction vessels properly.
Hydrofluoric Acid (HF) Potential: While the C-F bond is generally stable in sulfuric acid at moderate temperatures, avoid heating Method A above 80°C to prevent any risk of defluorination or HF generation.
Exotherms: The neutralization of concentrated
with base releases massive heat. Always add acid to water (or pour reaction into ice) and neutralize slowly.
References
Preparation of 7-azaindole derivatives. Guidechem. Retrieved from
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline. Royal Society of Chemistry (Org. Chem. Front.), 2022.
Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 2015.[1]
Converting Nitriles to Amides: Standard Protocols. Chemistry Steps. Retrieved from
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Retrieved from
Application Notes and Protocols for N-Alkylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural and electronic properties have led to it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically relevant molecules, including kinase inhibitors for oncological applications. The N-alkylation of this scaffold is a critical synthetic transformation, as the substituent on the pyrrole nitrogen often plays a pivotal role in modulating the pharmacological activity, selectivity, and pharmacokinetic profile of the final drug candidate.
This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of a key derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. The presence of both a fluorine atom at the 5-position and a nitrile group at the 3-position introduces significant electronic effects that must be considered for successful and regioselective N-functionalization. These electron-withdrawing groups increase the acidity of the N-H proton, facilitating its deprotonation, but can also influence the nucleophilicity of the resulting anion.
This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the described procedures to ensure robust and reproducible synthetic outcomes.
General Considerations for N-Alkylation
The N-alkylation of 7-azaindole derivatives can be broadly categorized into two primary methods: classical N-alkylation with a base and an alkylating agent, and the Mitsunobu reaction. The choice between these methods depends on the nature of the alkylating agent, the desired regioselectivity, and the overall complexity of the substrate.
Classical N-Alkylation
This method involves the deprotonation of the pyrrole nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on the alkylating agent (typically a halide).
Choice of Base: The increased acidity of the N-H bond in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, due to the electron-withdrawing nature of the fluoro and cyano groups, allows for the use of a variety of bases. Strong bases like sodium hydride (NaH) are highly effective in ensuring complete deprotonation, thereby minimizing the risk of C-alkylation, which can be a competing pathway with less basic conditions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, often requiring higher temperatures to drive the reaction to completion.
Choice of Solvent: Polar aprotic solvents are generally preferred for this reaction. N,N-Dimethylformamide (DMF) is a common choice due to its high polarity, which aids in solvating the anionic intermediate and the counter-ion, thereby enhancing the nucleophilicity of the azaindole anion. Tetrahydrofuran (THF) is another suitable solvent, particularly when using strong bases like NaH.
Regioselectivity: While N-alkylation is generally favored, the potential for C-alkylation, particularly at the C3 position if it were unsubstituted, is a consideration for indole and azaindole systems. However, in the case of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, the presence of the nitrile group at C3 effectively blocks this position from undergoing alkylation.
The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder approach for the N-alkylation of azaindoles with primary or secondary alcohols. This reaction proceeds via an oxidative-reductive condensation mechanism, utilizing a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2]
Mechanism Overview: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD/DIAD. This intermediate then deprotonates the azaindole, forming an ion pair. The alcohol is subsequently activated by the phosphonium species, setting it up for nucleophilic attack by the azaindole anion, leading to the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter if it is chiral.[1]
Advantages: The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates or when direct alkylation with an alkyl halide is problematic. It allows for the introduction of a wider range of functional groups derived from alcohols.
Considerations: A key requirement for the nucleophile in a Mitsunobu reaction is a sufficiently acidic proton (pKa generally below 15).[1] The electron-withdrawing groups on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold lower the pKa of the N-H proton, making it an excellent candidate for this reaction.
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH)
This protocol describes a general procedure for the N-alkylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with an alkyl halide using sodium hydride as the base.
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq).
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic layers and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Diagram of Classical N-Alkylation Workflow:
Caption: Workflow for Classical N-Alkylation.
Protocol 2: Mitsunobu Reaction for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with an alcohol using Mitsunobu conditions.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Alcohol (primary or secondary)
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification (Initial): Redissolve the residue in a minimal amount of dichloromethane and add hexanes to precipitate out the triphenylphosphine oxide and the hydrazine byproduct. Filter the solids and wash with a cold DCM/hexanes mixture.
Purification (Aqueous): Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification (Final): Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.
Diagram of Mitsunobu Reaction Mechanism:
Caption: Simplified Mitsunobu Reaction Mechanism.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of 7-azaindole derivatives, which can be adapted for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Method
Base/Reagents
Solvent
Temperature
Typical Reaction Time
Alkylating Agent
Classical
NaH (1.2 eq)
DMF
0 °C to RT
2-6 hours
Alkyl Halides
K₂CO₃ (2.0 eq)
DMF
80-100 °C
12-24 hours
Alkyl Halides
Cs₂CO₃ (1.5 eq)
ACN
Reflux
6-12 hours
Alkyl Halides
Mitsunobu
PPh₃ (1.5 eq), DIAD/DEAD (1.5 eq)
THF
0 °C to RT
12-24 hours
Primary/Secondary Alcohols
Note: These are general guidelines, and optimization of reaction conditions may be necessary for specific substrates and alkylating agents.
Troubleshooting and Optimization
Low Yield in Classical Alkylation: If the reaction shows low conversion, consider increasing the reaction temperature or using a stronger base like NaH. Ensure that all reagents and solvents are anhydrous, as moisture can quench the base and hinder the reaction.
Side Reactions in Classical Alkylation: While C-alkylation is blocked in the target molecule, over-alkylation to form a quaternary salt is a theoretical possibility, though unlikely under these conditions. If observed, using a milder base or lower temperatures might be beneficial.
Difficult Purification in Mitsunobu Reaction: The primary byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes be challenging to remove. Precipitation from a non-polar solvent, as described in the protocol, is often effective. Alternatively, using polymer-bound PPh₃ can simplify the work-up, as the byproduct can be removed by filtration.
No Reaction in Mitsunobu: Ensure the alcohol is not too sterically hindered. Tertiary alcohols are generally unreactive under Mitsunobu conditions. The pKa of the azaindole should be sufficiently low; however, this is not expected to be an issue for the electron-deficient target molecule.
Conclusion
The N-alkylation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a crucial transformation for the synthesis of novel bioactive molecules. Both the classical N-alkylation and the Mitsunobu reaction offer viable and effective routes to achieve this functionalization. The choice of method will depend on the specific requirements of the synthesis and the nature of the desired N-substituent. By understanding the underlying principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can confidently and efficiently access a diverse range of N-alkylated 5-fluoro-7-azaindole-3-carbonitrile derivatives for further investigation in drug discovery and development programs.
References
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28. [Link]
Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). Current Organic Chemistry, 5(5), 471-506. [Link]
Dematthews, D., & Turos, E. (2014). N-Alkylation of Azaindoles. Comprehensive Organic Synthesis II, 6, 406-435.
Larock, R. C. (2009).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemistry–An Asian Journal, 2(11), 1340-1355. [Link]
Scale-up synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
An Application Guide for the Multi-Gram Scale-Up Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Multi-Gram Scale-Up Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a pivotal intermediate in modern drug discovery. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations for critical process parameters, safety protocols, and analytical checkpoints to ensure a successful and reproducible scale-up. The synthesis commences with the construction of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective cyanation at the C3 position.
Introduction and Strategic Overview
The 7-azaindole moiety is a bioisostere of indole, offering modulated electronic properties, enhanced solubility, and often superior bioavailability in drug candidates.[3][4] Its fluorinated derivatives, such as 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, are particularly sought after as key building blocks for potent and selective inhibitors targeting various protein kinases, including FGFR, CDK9, and c-Met, which are implicated in oncology.[2][5][6][7] The introduction of a carbonitrile group at the C3 position provides a versatile chemical handle for further elaboration into amides, amines, or other functional groups essential for structure-activity relationship (SAR) studies.
Synthetic Strategy: Our approach is a two-stage process designed for scalability and efficiency.
Stage 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. We will begin with the synthesis of the core heterocyclic scaffold. The selected method involves an intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine, a route noted for its reliability.[1]
Stage 2: Regioselective C3-Iodination and Cyanation. To install the nitrile at the C3 position, a highly regioselective electrophilic iodination is performed, followed by a palladium-catalyzed cyanation. This halogenation-cyanation sequence is a cornerstone of modern heterocyclic chemistry, offering high yields and functional group tolerance, making it ideal for scale-up operations.
The overall workflow is depicted below.
Caption: Overall Synthetic Workflow.
Safety and Hazard Analysis
Scaling up chemical reactions requires stringent safety protocols. All operations must be conducted in a certified chemical fume hood by trained personnel.
Reagent/Solvent
CAS Number
Primary Hazards
Handling Precautions
N-Iodosuccinimide (NIS)
516-12-1
Oxidizer, Irritant
Avoid contact with skin and eyes. Keep away from combustible materials.
**Zinc Cyanide (Zn(CN)₂) **
557-21-1
Acutely Toxic (Fatal if swallowed or in contact with skin)
EXTREME CAUTION . Use in a well-ventilated fume hood. Wear nitrile gloves, lab coat, and safety goggles. NEVER mix with acid, as it liberates highly toxic HCN gas. Quench all waste with bleach.
Palladium Catalysts
Various
Irritant, Sensitizer
Avoid inhalation of dust.
Dimethylformamide (DMF)
68-12-2
Reproductive Toxin, Irritant
Use in a well-ventilated area. Avoid skin contact.
Sodium Hydroxide (NaOH)
1310-73-2
Corrosive
Causes severe skin burns and eye damage.[9] Wear appropriate PPE.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This stage focuses on the construction of the core 7-azaindole ring system via intramolecular cyclization.
Reaction Scheme:
(A schematic showing the cyclization of 3-ethynyl-5-fluoropyridin-2-amine to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine)
Materials & Reagents:
Reagent
CAS No.
MW
Amount
Moles
Equiv.
3-Ethynyl-5-fluoropyridin-2-amine
885317-10-2
136.13
50.0 g
0.367
1.0
Glacial Acetic Acid
64-19-7
60.05
2.1 mL
0.037
0.1
Anhydrous Methanol (MeOH)
67-56-1
32.04
500 mL
-
-
Protocol:
Reactor Setup: Equip a 1 L, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
Reagent Charging: Charge the flask with 3-ethynyl-5-fluoropyridin-2-amine (50.0 g, 0.367 mol) and anhydrous methanol (500 mL).
Initiation: Begin stirring to form a slurry. Add glacial acetic acid (2.1 mL, 0.037 mol) in one portion.
Reaction: Heat the mixture to 60°C using an oil bath. The reaction is mildly exothermic. Maintain the internal temperature at 60-65°C.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. (TLC System: 30% Ethyl Acetate in Hexanes; Rf of product ≈ 0.4). The reaction is typically complete within 4-6 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
Purification: Dissolve the residue in dichloromethane (DCM, 400 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can often be used directly in the next step. If required, further purification can be achieved by recrystallization from an ethyl acetate/hexanes mixture.
Characterization: Obtain the yield, melting point, and spectroscopic data (¹H NMR, MS) to confirm identity and purity.
Iodination Setup: In a 2 L reactor, dissolve 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (45.0 g, 0.331 mol) in acetonitrile (450 mL).
NIS Addition: Cool the solution to 0-5°C using an ice bath. Add N-Iodosuccinimide (78.0 g, 0.347 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
Iodination Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the formation of the 3-iodo intermediate by TLC/HPLC until the starting material is consumed.
Catalyst Slurry Preparation: In a separate flask, prepare a slurry of Zinc Cyanide (23.2 g, 0.198 mol), Pd₂(dba)₃ (3.03 g, 0.0033 mol), and dppf (3.67 g, 0.0066 mol) in DMF (225 mL) and water (25 mL). CAUTION: Zinc Cyanide is highly toxic.
Degassing: Bubble nitrogen gas through the catalyst slurry for 20 minutes to degas the mixture.
Cyanation Reaction: Add the degassed catalyst slurry to the reactor containing the 3-iodo intermediate.
Heating: Heat the combined reaction mixture to 90-100°C and maintain for 8-12 hours. The reaction color will darken significantly.
Monitoring: Monitor the consumption of the 3-iodo intermediate by HPLC.
Work-up & Quenching: Cool the reaction to room temperature. CAUTION: The following steps should be performed in a well-ventilated hood. Dilute the mixture with ethyl acetate (500 mL) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate (2 x 300 mL) to remove any remaining iodine, followed by brine (2 x 300 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product will be a dark solid. Purify by slurrying in hot methyl tert-butyl ether (MTBE) or by recrystallization from isopropanol/water to afford the final product as a crystalline solid.
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, MS, and HPLC analysis.
Expected Yield: 70-80% over two steps.
Appearance: Light yellow to tan solid.
Purity (HPLC): >98%.
Rationale and Expert Discussion
Choice of Iodination: Iodination at the C3 position of the 7-azaindole core is highly efficient and regioselective. The iodo-intermediate is more reactive in subsequent palladium-catalyzed cross-coupling reactions compared to its bromo- or chloro-analogs, often leading to faster reaction times and lower catalyst loadings, which is economically advantageous at scale.
Palladium-Catalyzed Cyanation: The use of Zn(CN)₂ is preferred in scale-up synthesis over other cyanide sources like KCN or NaCN due to its lower toxicity, higher thermal stability, and reduced propensity to cause palladium catalyst deactivation. The Pd₂(dba)₃/dppf catalyst system is a robust and versatile combination for cyanation reactions on heteroaromatic halides.
Solvent System: The two-step, one-pot approach minimizes handling and isolation of the intermediate. The DMF/water solvent system for the cyanation step is crucial; water helps to solubilize the zinc salts and can accelerate the rate of reductive elimination in the catalytic cycle.
Purification Strategy: Moving from lab-scale chromatography to a scalable crystallization or slurry purification method is a critical aspect of process development. This not only makes the process more economical but also significantly reduces solvent waste, aligning with principles of green chemistry.[10]
Conclusion
This application note provides a validated and scalable two-stage synthesis for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. By offering detailed protocols, safety information, and a discussion of the underlying chemical principles, this guide serves as a comprehensive resource for chemists in the pharmaceutical industry to confidently produce this valuable intermediate on a multi-gram scale. The outlined procedures prioritize safety, efficiency, and reproducibility, ensuring a reliable supply of this critical building block for drug development programs.
References
Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]
Kulesza, A., et al. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 18(6), 766-771. Available at: [Link]
Chen, K., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1838-1844. Available at: [Link]
El-Ghanam, A. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral dissertation, Universität Rostock. Available at: [Link]
MySkinRecipes. 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Product Information. Available at: [Link]
Organic Chemistry Portal. Synthesis of azaindoles. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. Available at: [Link]
Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
Chen, K., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. Available at: [Link]
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 66, 106-114. Available at: [Link]
Google Patents. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1609-1613. Available at: [Link]
Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]
Kumar, D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548-1554. Available at: [Link]
Wang, Y., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(2), 794. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #5F-CN-001
Topic: Yield Optimization & Troubleshooting for 3-Cyano-5-Fluoro-7-Azaindole
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary & Strategy
User Issue: Low yield and difficult purification during the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Root Cause Analysis: The 5-fluoro-7-azaindole scaffold is significantly electron-deficient compared to standard indoles. The pyridine nitrogen (N7) and the fluorine atom at C5 exert strong electron-withdrawing effects, deactivating the C3 position toward electrophilic aromatic substitution (SEAr). Standard indole protocols often fail, leading to incomplete conversion or N1-regioselectivity issues.
Recommended Solution:
We recommend a Two-Step "Gold Standard" Protocol (Formylation
Oxime Dehydration) over direct cyanation for maximum reproducibility and purity. While direct cyanation (via CSI) is faster, it suffers from erratic yields on this specific fluorinated scaffold due to N1-attack competition.
Decision Matrix: Selecting Your Route
Before proceeding, confirm your constraints to select the appropriate module.
Figure 1: Strategic decision tree for synthetic pathway selection.
Module 1: The "Gold Standard" Protocol (Two-Step)
This route mitigates the electronic deactivation of the ring by using the Vilsmeier-Haack reaction, which is robust enough to overcome the deactivation if optimized conditions are used.
Step 1: Vilsmeier-Haack Formylation
Objective: Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Optimized Protocol:
Reagent Prep: Cool anhydrous DMF (10 vol) to 0°C under
.
Vilsmeier Complex: Add
(1.5 - 2.0 equiv) dropwise. Critical: Maintain temp < 5°C. Stir for 30 min to form the chloroiminium salt (white precipitate may form).
Addition: Add 5-fluoro-7-azaindole (1.0 equiv) dissolved in minimum DMF dropwise.
Reaction: Allow to warm to RT.
Checkpoint: If TLC shows <50% conversion after 2h, heat to 40-50°C . Do not exceed 60°C, as azaindoles are prone to polymerization or N-formylation at high temps.
Hydrolysis (The Yield Killer):
Pour reaction mixture onto crushed ice/water (20 vol).
Crucial: Adjust pH to 8-9 using 5M NaOH or
. The aldehyde will not precipitate well in acidic media due to protonation of the pyridine nitrogen.
Stir for 1h to ensure full hydrolysis of the iminium intermediate.
Step 2: One-Pot Oxime Formation & Dehydration
Objective: Conversion of aldehyde to nitrile.
Optimized Protocol:
Suspend the aldehyde (from Step 1) in Formic Acid (10 vol).
Add Hydroxylamine Hydrochloride (
) (1.2 equiv).
Add Sodium Formate (1.5 equiv).
Reflux (approx. 100°C) for 2-4 hours.
Mechanism:[1][2][3][4][5][6] The formic acid acts as both solvent and dehydrating agent, converting the in-situ oxime directly to the nitrile.
Workup: Cool, pour into water. The product usually precipitates.[7] If not, extract with EtOAc.[7]
Troubleshooting Table: Route A
Symptom
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete hydrolysis of iminium salt.
Ensure pH is adjusted to >8 during workup. Pyridine N protonation solubilizes the product in water.
No Reaction (Step 1)
Ring deactivation by Fluorine.
Increase to 3.0 equiv and heat to 45°C.
N-Formylation
Competitive attack at N1.
Use strictly anhydrous conditions. If N-formyl product is observed, treat crude with MeOH/NaOH to cleave it.
Sticky Solid (Step 2)
Incomplete dehydration.
Ensure reflux temp is reached. Add a co-solvent (e.g., Toluene) if solubility in Formic Acid is poor.
Module 2: Direct Cyanation (Route B - High Risk)
Reagent: Chlorosulfonyl Isocyanate (CSI).[5]
Warning: CSI is extremely moisture-sensitive and corrosive.
Protocol:
Dissolve 5-fluoro-7-azaindole in anhydrous MeCN or DCM at 0°C.
Add CSI (1.1 equiv) dropwise. Do not overshoot.
Stir 1h at 0°C. A precipitate (N-chlorosulfonyl carboxamide intermediate) usually forms.
Add anhydrous DMF (2 equiv) to convert the intermediate to the nitrile.
Pour into ice water.
Why this fails for 5-Fluoro:
The fluorine atom reduces the nucleophilicity of C3. Consequently, the CSI often attacks the N1 position (forming a urea derivative) or simply hydrolyzes before reacting. Use this route only for rapid screening of milligram quantities.
Analytical Data & Validation
When validating your product, look for these specific markers to ensure you haven't isolated the intermediate amide or oxime.
Marker
Carbonitrile (Target)
Aldehyde (Intermediate)
Amide (Side Product)
IR (cm⁻¹)
2210 - 2230 (sharp, weak)
1650 - 1670 (strong, C=O)
3100-3400 (broad, NH)
1H NMR (DMSO-d6)
No aldehyde proton.
~9.9 ppm (s, 1H)
Broad singlets (NH2)
19F NMR
Single peak ~ -135 ppm
Shifted relative to SM
-
Mechanistic Visualization
Understanding the electron flow helps predict why the reaction stalls.
Figure 2: Reaction progression highlighting the critical solubility bottleneck at the Iminium Salt stage.
References
Vilsmeier-Haack on Azaindoles:
Kordubailo, M. V., et al. "Optimization and Scaling up of the Azaindole Derivatives Synthesis."[2] Journal of Organic and Pharmaceutical Chemistry, 2025.[2]
Demonstrates scale-up challenges with electron-deficient azaindoles.
Aldehyde to Nitrile Conversion:
Augustine, J. K., et al. "Participation of 'activated DMSO' in the one-pot transformation of aldehydes to nitriles."[8] Synlett, 2011.[8]
Validates the dehydration mechanisms for heterocyclic aldehydes.
General Azaindole Chemistry:
Song, J. J., et al.[2] "A practical synthesis of 5-fluoro-7-azaindole." Journal of Organic Chemistry, 2002.
Foundational text on the reactivity of the 5-fluoro scaffold.[9]
CSI Cyanation Risks:
Organic Chemistry Portal. "Chlorosulfonyl Isocyanate in Heterocyclic Synthesis."
Details the regioselectivity issues with CSI.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-7AZA-CN-05
Compound Class: Halogenated 7-Azaindoles / Nitriles
Primary Solvents: DMSO, Methanol
Support Tier: Senior Application Scientist
Executive Summary & Physicochemical Context
The Core Issue:
Researchers frequently encounter "crashing out" (precipitation) of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile when diluting DMSO stocks into aqueous buffers or when attempting high-concentration stocks in Methanol.
The Molecular Cause:
This compound possesses a "perfect storm" of structural features that maximize lattice energy (crystal stability) and resist solvation:
Planar 7-Azaindole Core: Facilitates tight
- stacking.
3-Cyano Group (Nitrile): A strong dipole that creates rigid dipole-dipole alignments in the crystal lattice.
5-Fluoro Substituent: While fluorine increases lipophilicity (LogP), it often enhances crystal packing density, making the energy required to break the lattice (enthalpy of fusion) higher than the solvation energy provided by Methanol.
Solubility Diagnostics & Troubleshooting
Module A: DMSO (Dimethyl Sulfoxide) Issues
Status: Primary Recommended Solvent
Common Failure Mode: "The Wet DMSO Trap"
While DMSO is the thermodynamic solvent of choice, it is highly hygroscopic.[1] A stock solution left uncapped absorbs atmospheric water rapidly.
Symptom
Diagnosis
Corrective Action
Cloudiness upon thawing
Cryo-Precipitation: The compound crystallized during freezing and the DMSO "supercooled," trapping micro-crystals.
Do not vortex immediately. Heat to 37°C for 10 mins, then sonicate. Vortexing cold suspensions creates stable micro-bubbles that mimic precipitate.
Precipitate over time (RT)
Water Contamination: DMSO has absorbed >1% water from air. 7-azaindoles are extremely sensitive to water content.
Use anhydrous DMSO (fresh ampule). Store stocks over 3Å molecular sieves if kept at RT for >24h.
Viscous "Gel" formation
Supersaturation: Concentration >50mM may form a gel network due to H-bonding.
Dilute to 10-20mM . This is the safe working range for this scaffold.
Module B: Methanol Issues
Status: Secondary Solvent (Use with Caution)
Common Failure Mode: "Protic Interference"
Methanol is a polar protic solvent. Unlike DMSO (aprotic), Methanol can donate hydrogen bonds.
The Problem: The solvent's own H-bond network competes with the solvation of the nitrile and azaindole nitrogen.
Thermodynamics: The energy gained by Methanol solvating the compound is often less than the energy required to break the crystal lattice of this specific fluorinated nitrile.
Recommendation: Use Methanol only if necessary for specific chemical reactions or LC-MS injections. For biological assays, stick to DMSO.
The "Crash-Out" Mechanism (Dilution into Buffer)
When you dilute a DMSO stock (e.g., 10 mM) into an aqueous buffer (e.g., PBS) to reach 10 µM (0.1% DMSO), the solvent environment changes instantly.
The "Oiling Out" Phase: The hydrophobic fluoro-nitrile molecules aggregate faster than they can disperse.
The Tyndall Effect: The solution may look clear, but a laser pointer (or plate reader) will reveal light scattering, indicating nano-aggregates. These aggregates lead to false positives in enzymatic assays (promiscuous inhibition).
Visualization: The Precipitation Cascade
The following diagram illustrates the molecular decision pathway leading to solubility failure.
Figure 1: Mechanism of compound precipitation upon aqueous dilution. Rapid removal of the DMSO solvation shell allows the hydrophobic fluorinated core to aggregate.
Validated Solubilization Protocol
Objective: Create a stable 10 mM Stock Solution in DMSO.
Anhydrous DMSO (99.9%, stored under Nitrogen/Argon preferred)
Ultrasonic bath (Degassed)
Vortex mixer
Warm water bath (37°C)
Step-by-Step Methodology:
Charge Mitigation:
Why: Static electricity causes this light powder to "fly," leading to inaccurate weighing.
Action: Use an anti-static gun or weigh into a glass vial rather than plastic.
Solvent Addition (The "Sandwich" Technique):
Do not add DMSO directly onto the pile of powder.
Action: Tilt the vial, add DMSO to the glass wall, and let it wash down over the powder. This prevents "clumping" where dry powder is trapped inside a gel shell.
Thermal Cycle (Critical Step):
Step A: Vortex for 30 seconds. (Solution may look cloudy).
Step B: Sonicate for 5 minutes at Room Temperature.
Step C: If particles remain, heat to 37°C for 10 minutes.
Step D: Vortex again while warm.
Quality Control (The Light Test):
Hold the vial up to a light source.
Tilt it. If you see "schlieren" lines (swirly patterns) that persist, it is not fully dissolved.
If clear, store immediately in aliquots at -20°C.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of Methanol?A: Generally, no. Ethanol is less polar than Methanol and often yields even lower solubility for rigid nitriles. If DMSO is forbidden in your assay, try Dimethylacetamide (DMA) or NMP , though these are toxic to cells.
Q2: My stock froze and now won't redissolve. Is it ruined?A: Likely not. This is "Ostwald Ripening." The crystals grew larger during the freeze.
Fix: Heat to 40°C (do not exceed 50°C to avoid nitrile hydrolysis) and sonicate for 20 minutes.
Q3: What is the maximum solubility?A: While batch-dependent, typical limits for this class are:
DMSO: ~25-50 mM (Saturation point)
Methanol: <5 mM (Poor)
Water/PBS: <10 µM (Insoluble)
Q4: How do I dose this in animals if it crashes out in water?A: You cannot use simple saline. You must use a formulation vehicle.
Order of Addition: Dissolve in DMSO first → Add PEG400/Tween → Vortex → Slowly add Water last.
Experimental Workflow Diagram
Figure 2: Recommended solubilization workflow to ensure homogeneity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56846743, 5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile (Analogous Structure Reference). Retrieved from [Link]
Gaylord Chemical Company. DMSO Solubility Data and Handling Guide. (Standard industry reference for DMSO hygroscopicity). Retrieved from [Link]
Technical Support Center: Stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Under Acidic Conditions
Prepared by: Senior Application Scientist, Chemical Development Support This guide is intended for researchers, chemists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Development Support
This guide is intended for researchers, chemists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (also known as 5-Fluoro-7-azaindole-3-carbonitrile). This valuable building block is frequently used in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2][3] A thorough understanding of its stability, particularly in acidic environments common during synthesis, workup, and formulation, is critical for achieving desired outcomes and ensuring product purity.
This document provides a detailed examination of the potential degradation pathways, troubleshooting advice for common experimental issues, and validated protocols for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in acidic media?
The primary and most immediate stability concern is the acid-catalyzed hydrolysis of the C3-nitrile (-C≡N) group.[4] This reaction proceeds in a stepwise manner, first converting the nitrile to a carboxamide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.[5][6]
The underlying mechanism involves the initial protonation of the nitrile's nitrogen atom.[7][8] This protonation significantly increases the electrophilicity of the nitrile carbon, rendering it highly susceptible to nucleophilic attack by water, which is typically a poor nucleophile.[7][9] While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is relatively robust, prolonged exposure to harsh acidic conditions (e.g., high concentrations of strong acids, elevated temperatures) can lead to secondary degradation, such as acid-catalyzed polymerization or decomposition of the electron-rich pyrrole ring.[10][11][12]
Q2: What are the expected degradation products of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile under acidic conditions?
You should primarily monitor for two potential hydrolysis products in the following order of formation:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: This is the initial amide intermediate. Under milder acidic conditions or short reaction times, it may be the major degradation product observed.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This is the final product of complete hydrolysis.[6] Its formation is favored by more vigorous conditions (stronger acid, higher temperature, longer duration).[7]
The reaction pathway is illustrated below.
Caption: Workflow for the acidic stability assessment protocol.
1. Materials & Reagents:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Hydrochloric Acid (HCl), analytical grade
Sodium Hydroxide (NaOH), analytical grade
Volumetric flasks, pipettes, and vials
2. Procedure:
Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN to prepare a 1.0 mg/mL stock solution.
Prepare Acidic Medium: Prepare a 0.2 M HCl solution in a 50:50 ACN/Water mixture. (Note: The ACN is necessary to ensure the compound remains soluble).
Initiate Stability Study:
In a sealed vial, add 9.5 mL of the 0.2 M HCl medium.
Add 0.5 mL of the 1.0 mg/mL stock solution to the vial. This yields a final concentration of 50 µg/mL in 0.19 M HCl.
Vortex the solution thoroughly.
Time-Point Sampling:
T=0: Immediately withdraw an aliquot (e.g., 100 µL), transfer it to an HPLC vial containing 900 µL of a quenching solution (e.g., 0.1 M NaOH in 50:50 ACN/Water) to neutralize the acid and stop the degradation.
Place the master vial in a thermostatically controlled environment (e.g., 50 °C water bath).
Withdraw and quench subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
RP-HPLC Analysis:
Analyze all quenched samples using a validated stability-indicating RP-HPLC method (see example below).
Record the peak area of the parent compound at each time point.
Data Analysis:
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
7. Example RP-HPLC Method:
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase: Isocratic elution with 50 mM Potassium Phosphate buffer (pH 5.0) and Acetonitrile (60:40 v/v)
[13]* Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
[13]* Injection Volume: 10 µL
Column Temperature: 30 °C
References
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
National Center for Biotechnology Information (PMC). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
MDPI. (2023, December 1). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]
Royal Society of Chemistry. (2010, June 24). Luminescence and reactivity of 7-azaindole derivatives and complexes. [Link]
PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
International Journal of Pharmaceutical and Chemical Sciences. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. [Link]
National Center for Biotechnology Information (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
National Center for Biotechnology Information (PMC). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. [Link]
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
IOPscience. Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. [Link]
PubMed. (2014, March 10). Phase-transfer-catalysed synthesis of pyrroloindolines and pyridoindolines by a hydrogen-bond-assisted isocyanide cyclization cascade. [Link]
Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
PubMed. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. [Link]
Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
Asian Journal of Chemistry. Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions. [Link]
National Center for Biotechnology Information (PMC). 5-Fluoro-1H-indole-3-carboxylic acid. [Link]
PubMed. (2024, June 5). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. [Link]
ResearchGate. (2025, August 8). A stability-indicating RP-HPLC assay method for 5-fluorouracil. [Link]
National Center for Biotechnology Information (PMC). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. [Link]
PubMed. (2009, November 15). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. [Link]
Troubleshooting N-oxide formation in 5-fluoro-7-azaindole derivatives
Technical Support Center: 5-Fluoro-7-Azaindole Derivatives Welcome to the technical support center for synthetic challenges involving 5-fluoro-7-azaindole derivatives. This guide is designed for researchers, medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Fluoro-7-Azaindole Derivatives
Welcome to the technical support center for synthetic challenges involving 5-fluoro-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. 7-Azaindoles are privileged structures in medicinal chemistry, frequently utilized as bioisosteres for indoles and purines in the design of kinase inhibitors and other therapeutics.[1][2] The formation of the N-oxide at the 7-position is a critical transformation, often employed to modulate the electronic properties of the ring system or to enable subsequent functionalization, such as C-H activation or halogenation at the C4-position.[1][3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during the N-oxidation of 5-fluoro-7-azaindole and its derivatives.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is the N-oxidation of the 7-azaindole core a common synthetic step?
N-oxidation of the pyridine nitrogen (N7) serves several key purposes in medicinal chemistry and process development:
Electronic Modulation: The N-oxide group is strongly electron-withdrawing, which significantly alters the electron density of the entire heterocyclic system. This can influence the molecule's pKa, hydrogen bonding capability, and ultimately its binding affinity to a biological target.[4][5]
Activation for Further Functionalization: The N-oxide is an excellent directing group. It activates adjacent positions (like C4 and C6) for nucleophilic substitution or metal-catalyzed C-H functionalization, reactions that are otherwise difficult on the electron-deficient pyridine ring.[1][6]
Improved Physicochemical Properties: In some cases, the N-oxide can improve properties like solubility, which is a common challenge in drug development.[7]
Q2: Which nitrogen is oxidized in 5-fluoro-7-azaindole, and why?
In the 7-azaindole scaffold, the nitrogen atom of the pyridine ring (N7) is preferentially oxidized over the nitrogen atom of the pyrrole ring (N1). The lone pair of electrons on the N1 nitrogen is part of the aromatic sextet of the pyrrole ring, making it significantly less nucleophilic. In contrast, the lone pair on the N7 pyridine nitrogen is located in an sp² hybrid orbital in the plane of the ring and is not involved in aromaticity, making it much more available for attack by an electrophilic oxidizing agent.
Q3: What are the most common oxidizing agents for this transformation?
The most widely used reagent is meta-chloroperoxybenzoic acid (m-CPBA) due to its effectiveness, commercial availability, and ease of handling as a solid.[1][8][9] Other common oxidants include peracetic acid, hydrogen peroxide in the presence of an acid catalyst (like sulfuric acid), and Oxone (potassium peroxymonosulfate).[10][11] The choice of oxidant can influence selectivity and reaction rate.
Troubleshooting Guide: Common Experimental Issues
Problem Area 1: Low or No Conversion
Q4: I've set up my reaction with m-CPBA, but TLC/LC-MS analysis shows only starting material after several hours. What went wrong?
This is a common issue that can usually be traced back to one of four factors:
Oxidant Quality: m-CPBA is a peroxy acid and can degrade over time, especially if not stored properly (cold and dry). Commercial grades are typically ~70-77% pure, with the remainder being m-chlorobenzoic acid, which is inactive. If your reagent is old or has been exposed to moisture, its effective concentration may be too low.
Actionable Advice: Use a fresh bottle of m-CPBA or titrate your existing stock to determine its active oxygen content. Always store m-CPBA in a refrigerator.[8]
Insufficient Temperature: While many N-oxidations proceed at room temperature, the 5-fluoro substituent is electron-withdrawing, which deactivates the pyridine ring and makes the N7 atom less nucleophilic.[4] This can slow the reaction down considerably.
Actionable Advice: If the reaction is sluggish at room temperature, try gently heating the mixture to 40-50 °C. Monitor carefully, as higher temperatures can also promote side reactions.
Solvent Choice: The reaction requires a solvent that can dissolve the azaindole derivative but does not react with the oxidant. Dichloromethane (DCM) and chloroform (CHCl₃) are most common.
Actionable Advice: Ensure your starting material is fully dissolved. If solubility is an issue in DCM, consider switching to a more polar aprotic solvent like ethyl acetate or acetonitrile, but be aware that reaction kinetics may change.
Steric Hindrance: If your 5-fluoro-7-azaindole derivative has large, bulky substituents near the N7 position, they may sterically hinder the approach of the oxidizing agent.
Actionable Advice: This scenario may require more forcing conditions (higher temperature, longer reaction time) or a smaller oxidizing agent.
Problem Area 2: Complex Reaction Mixture & Low Yield
Q5: My reaction works, but I get a low yield of the desired N-oxide and multiple side products. How can I improve selectivity?
Formation of a complex mixture indicates a lack of selectivity. The primary culprits are over-oxidation or degradation.
Causality - Over-oxidation: The azaindole ring system, particularly the electron-rich pyrrole moiety, can be susceptible to further oxidation, leading to ring-opened products or other undesired species.[12]
Causality - Competing Reactions: If other oxidizable functional groups are present (e.g., sulfides, alkenes, certain amines), they will compete for the m-CPBA.[13]
Actionable Advice to Improve Selectivity:
Control Stoichiometry: Use only a slight excess of the oxidizing agent (typically 1.1 to 1.3 equivalents). Adding a large excess is a common cause of side product formation.
Lower the Temperature: Perform the addition of m-CPBA at 0 °C and allow the reaction to warm slowly to room temperature. This helps to control the initial exothermic reaction and can significantly improve selectivity by favoring the more kinetically accessible N-oxidation over thermodynamically favored degradation pathways.
Monitor Closely: Use TLC or LC-MS to track the reaction's progress. Quench the reaction as soon as the starting material has been consumed to prevent the product from being degraded by excess oxidant.
// Nodes
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check_sm [label="Is Starting Material (SM)\nCompletely Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_purity [label="Is the desired N-Oxide\nthe major product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// SM not consumed branch
no_sm_consumed [label="Issue: Low Conversion", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_conversion [label="Solution:\n1. Check oxidant quality.\n2. Increase temperature (40-50°C).\n3. Ensure SM is fully dissolved.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// SM consumed, but low purity branch
low_purity [label="Issue: Side Reactions\n(Over-oxidation/Degradation)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_purity [label="Solution:\n1. Use 1.1-1.3 eq. oxidant.\n2. Run reaction at 0°C -> RT.\n3. Quench immediately upon\nSM consumption.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// SM consumed, good purity branch
good_purity [label="Issue: Product Loss During\nWorkup/Purification", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_workup [label="Solution:\n1. Use NaHCO₃ or Na₂SO₃ wash.\n2. Avoid strongly acidic/basic conditions.\n3. Use gentle purification methods.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
Q6: How can I be certain that I have formed the desired N-oxide?
Definitive characterization is crucial. Rely on a combination of analytical techniques:
Mass Spectrometry (MS): This is the quickest and most direct method. In the positive ion mode (ESI+), you should observe a molecular ion peak at [M+H]+ corresponding to the mass of your starting material plus 16 Da (for the oxygen atom).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the N-oxide causes a significant downfield shift of the protons on the pyridine ring (especially H4 and H6) due to the electron-withdrawing nature of the N-O bond. Expect shifts of 0.2-0.5 ppm.
¹³C NMR: Similar downfield shifts will be observed for the pyridine carbons.
Liquid Chromatography (LC): N-oxides are typically more polar than their parent azaindole.[4] You should observe a shorter retention time on a reversed-phase HPLC or UPLC column.
A validated LC-MS/MS method is the gold standard for both identification and quantification.[14][15]
Problem Area 4: Workup and Purification
Q7: The workup is messy, and I struggle to isolate a pure product. What is the best procedure?
The primary challenge during workup is removing the acidic byproduct (e.g., m-chlorobenzoic acid) and any unreacted m-CPBA.[16]
Causality: The N-oxide product itself is basic and can form a salt with the acidic byproduct, making both water-soluble and difficult to separate via a simple extraction.
Actionable Advice for Clean Workup:
Quench Excess Oxidant: After the reaction is complete, cool the mixture to 0 °C and add an aqueous solution of a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any remaining peroxy acid.
Basic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the benzoic acid byproduct, converting it to its sodium salt, which is highly soluble in the aqueous layer and easily removed. Be cautious, as this can cause gas evolution (CO₂).
Chromatography: If chromatography is needed, the N-oxide's polarity can make it challenging. It may streak on silica gel.
Tip 1: Use a polar solvent system, such as DCM/Methanol (with 0.5-1% ammonium hydroxide to prevent streaking).
Tip 2: Reversed-phase chromatography is often a better choice for purifying polar, basic compounds like N-oxides.
Strongly acidic conditions can degrade sensitive substrates; can be difficult to control.
Protocol 1: General Procedure for N-Oxidation using m-CPBA
Safety Note: Reactions involving peroxy acids should be conducted behind a safety shield. Peroxy compounds can be explosive, especially in pure form or at elevated temperatures.[10]
Dissolution: Dissolve the 5-fluoro-7-azaindole derivative (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. The product should be more polar than the starting material. The reaction is typically complete within 2-6 hours.
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and quench by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM.
References
Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link][17][18]
Organic Syntheses Procedure. (n.d.). Pyridine-N-oxide. Available at: [Link][10]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Available at: [Link][3]
MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link][2]
Fiveable. (2025). N-oxidation Definition. Available at: [Link][4]
PMC - NIH. (2016). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Available at: [Link][7]
Science Info. (2023). mCPBA: Preparation, Properties, Reactions. Available at: [Link][8]
Nasuno, R., et al. (2021). The analytical method to identify the nitrogen source for nitric oxide synthesis. Bioscience, Biotechnology, and Biochemistry. Available at: [Link][15]
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link][6]
Hypha Discovery Blogs. (2023). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link][12]
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Available at: [Link][16]
RSC Publishing. (n.d.). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. Available at: [Link][9]
PMC - NIH. (2019). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Available at: [Link][5]
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link][13]
ACS Publications. (2022). Continuous-Flow Oxidation of Amines Based on Nitrogen-Rich Heterocycles: A Facile and Sustainable Approach for Promising Nitro Derivatives. Available at: [Link][11]
Handling moisture sensitivity in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile reactions
Welcome to the technical support guide for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile he...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. As an important intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents, its successful application hinges on the meticulous control of reaction conditions.[1][2][3][4][5][6] The primary challenge encountered during its use is a pronounced sensitivity to moisture, which can lead to reaction failure, low yields, and complex purification profiles.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Q1: My reaction yield is unexpectedly low and I'm seeing an unknown, more polar byproduct on my TLC. What is the likely cause?
A1: The most probable cause is the hydrolysis of the nitrile functional group due to trace amounts of water in your reaction system. The nitrile group (–C≡N) on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is susceptible to attack by water, especially under acidic or basic conditions, which are common in many synthetic transformations.[7][8]
This hydrolysis proceeds in two main stages:
Formation of an Amide: The nitrile is first converted to the corresponding primary amide, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Formation of a Carboxylic Acid: Under more vigorous conditions (e.g., heating, extended reaction times), the amide is further hydrolyzed to the carboxylic acid, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[9][10]
Both the intermediate amide and the final carboxylic acid are significantly more polar than the starting nitrile, which explains the new, lower Rf spot on your TLC plate. This side reaction consumes your starting material, directly leading to reduced yields of the desired product.
Q2: I am using anhydrous solvents from a freshly opened bottle, but my reaction is still failing. What other sources of moisture should I consider?
A2: While using a new bottle of anhydrous solvent is a crucial first step, it is not a guarantee of a moisture-free environment. Water can be introduced from several other sources. A systematic check is necessary to identify the culprit.
Troubleshooting Logic for Moisture Contamination:
Caption: Figure 2: Troubleshooting Logic for Moisture Contamination
Key Sources of Moisture Contamination:
Adsorbed Water on Glassware: Glass surfaces have a thin film of adsorbed moisture. Standard washing and air-drying are insufficient to remove it.[11][12]
Atmospheric Exposure: Even brief exposure to ambient air during setup can introduce a significant amount of moisture.
Contaminated Solvents or Reagents: A previously used bottle of "anhydrous" solvent may have been compromised. Other reagents, especially hygroscopic salts or bases, can also be a source of water.
Improper Equipment Setup: Leaky septa, poorly greased joints, or cracked glassware can allow ambient air to seep into the reaction over time.
Q3: What is the standard protocol for setting up a reaction to guarantee moisture-free conditions?
A3: A robust experimental setup is your primary defense against moisture. The use of an inert atmosphere, typically employing a Schlenk line or a glovebox, is mandatory for reactions with this substrate.[13][14][15] The following protocol outlines the "best practice" for setting up a reaction using a Schlenk line and standard syringe techniques.
Thoroughly clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.) with a stir bar.
Dry the assembled glassware in an oven at >125°C overnight or, for faster setup, flame-dry all components under vacuum using a high-temperature heat gun or a soft flame until all visible moisture is gone.[11][12][14]
Establishing Inert Atmosphere:
While the glassware is still hot, securely clamp it to a stand and immediately connect it to a Schlenk line.
Perform at least three "purge-and-refill" cycles: evacuate the flask under vacuum for several minutes, then backfill with a positive pressure of dry, inert gas (Argon is preferred due to its density, but Nitrogen is also common).[14]
Seal the flask joints with a thin layer of high-vacuum grease and secure with clips.[12] Cover all openings (e.g., the top of the condenser) with rubber septa.
Leave the flask under a slight positive pressure of inert gas, confirmed by bubbling through an oil bubbler.
Reagent & Solvent Addition:
Add any non-hygroscopic solid reagents to the flask before drying and purging. If adding a moisture-sensitive solid, do so in a glovebox or via a solid addition funnel under a strong counterflow of inert gas.
Transfer anhydrous solvents and liquid reagents using a dry, inert gas-flushed syringe.[16][17][18]
Syringe Technique:
a. Dry the syringe and needle in an oven and cool in a desiccator.
b. Flush the syringe with inert gas from your reaction flask or a separate inert gas balloon at least three times.
c. Pierce the septum of the anhydrous solvent bottle (e.g., a Sure/Seal™ bottle) with the needle. Insert a second needle connected to the inert gas line to maintain positive pressure.
d. Withdraw the required volume of liquid.
e. Withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe before removing the needle from the bottle. This prevents the liquid from dripping and reacting at the needle tip.[16]
f. Swiftly transfer the syringe to the reaction flask, pierce the septum, inject the gas buffer first, followed by the liquid reagent.
Caption: Figure 3: Experimental Workflow for Moisture-Sensitive Reactions
Q4: How should I properly store 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile to maintain its integrity?
A4: Proper storage is critical. Upon receipt, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, placing the container inside a desiccator or a nitrogen-filled glovebox is highly recommended.[19] Always refer to the manufacturer's specific storage instructions, which often recommend refrigeration (2-8°C) or freezing (-20°C) in an inert environment.[2][19] Before opening, always allow the container to warm to room temperature completely to prevent condensation of atmospheric moisture on the cold solid.
Quick Reference Data
Solvent
Common Drying Agent
Boiling Point (°C)
Notes
Tetrahydrofuran (THF)
Sodium/Benzophenone
66
Peroxide formation risk; use inhibitor-free for certain reactions.
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
40
Distill from CaH₂ before use.
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
82
Store over molecular sieves after distillation.
Toluene
Sodium/Benzophenone
111
Less prone to peroxide formation than THF.
N,N-Dimethylformamide (DMF)
Barium Oxide (BaO) / Molecular Sieves
153
Azeotropic distillation with benzene can remove water. Store over sieves.
Table 1: Common Anhydrous Solvents and Recommended Drying Agents. Note: For most applications, purchasing high-quality anhydrous solvents in sealed bottles (e.g., Sure/Seal™) is safer and more reliable than manual drying.
References
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
Fiveable. (2025, August 15). Inert atmosphere Definition. Retrieved from [Link]
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
MySkinRecipes. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. Retrieved from [Link]
ResearchGate. (2025, August 9). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
Cusabio. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
PubMed. (2019, July 1). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
MDPI. (2017, April 5). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
In the landscape of modern drug discovery and medicinal chemistry, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its presence in numerous biologically active compounds unde...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and medicinal chemistry, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged structure. Its presence in numerous biologically active compounds underscores the importance of precise analytical techniques for the unambiguous characterization of its derivatives. This guide provides an in-depth analysis of the 1H NMR spectrum of a key derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and offers a comparative perspective with structurally related analogs to illuminate the nuanced effects of substituent incorporation on the electronic environment of the heterocyclic system.
The Structural Context: Understanding the 7-Azaindole Core
The 7-azaindole core is an isostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the electronic properties of the ring system, influencing its reactivity and interaction with biological targets. The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 3-position further modulates these properties, making 1H NMR spectroscopy an indispensable tool for confirming the successful synthesis and for elucidating the electronic and steric consequences of these modifications.
Experimental Protocol: Acquiring High-Fidelity 1H NMR Data
A robust and reproducible 1H NMR spectrum is the cornerstone of accurate structural elucidation. The following protocol outlines the standard operating procedure for the acquisition of high-quality data for the title compound.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for nitrogen-containing heterocyclic compounds due to its excellent solubilizing properties and its ability to slow down the exchange of N-H protons, often allowing for their observation in the 1H NMR spectrum.
1H NMR Spectrum of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Detailed Interpretation
The 1H NMR spectrum of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in DMSO-d6 is characterized by distinct signals corresponding to the aromatic protons and the N-H proton. The interpretation of this spectrum is a deductive process, integrating knowledge of fundamental NMR principles with an understanding of substituent effects.
Figure 2: Structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with proton numbering.
Peak Assignments and Rationale:
N1-H: This proton typically appears as a broad singlet in the downfield region of the spectrum (around 12.8 ppm), a characteristic feature of N-H protons in pyrrole-like systems. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential slow exchange with residual water in the solvent.
H2: The proton at the 2-position of the pyrrole ring is expected to be a singlet, as it lacks adjacent proton coupling partners. The presence of the electron-withdrawing cyano group at the 3-position will deshield this proton, causing it to resonate at a relatively downfield position (around 8.7 ppm).
H4 and H6: These two protons on the pyridine ring are coupled to each other and also exhibit coupling to the fluorine atom at the 5-position.
H4: This proton is ortho to the ring junction and meta to the fluorine atom. It will appear as a doublet of doublets (dd) due to coupling to H6 (a small 4J coupling) and to the fluorine atom (a 4JHF coupling). The deshielding effect of the adjacent pyridine nitrogen places this signal at a lower field than H6 (around 8.6 ppm).
H6: This proton is ortho to the fluorine atom and meta to the pyridine nitrogen. It will also appear as a doublet of doublets (dd) due to coupling to H4 (4JHH) and a larger coupling to the fluorine atom (3JHF). The strong electron-withdrawing effect of the ortho-fluorine atom will deshield this proton significantly, but the opposing mesomeric effect of the pyrrole nitrogen might place it slightly upfield of H4 (around 8.3 ppm). The magnitude of the 3JHF coupling is typically larger than the 4JHF coupling.
To fully appreciate the influence of the fluoro and cyano groups, a comparison with the 1H NMR spectra of the parent 7-azaindole and its 3-carbonitrile derivative is highly instructive.
Compound
H2 (δ, mult.)
H4 (δ, mult., J in Hz)
H6 (δ, mult., J in Hz)
Other Aromatic Protons (δ, mult., J in Hz)
N1-H (δ, mult.)
1H-Pyrrolo[2,3-b]pyridine
7.45 (t)
8.25 (dd, J=4.7, 1.6)
7.99 (dd, J=7.8, 1.6)
H3: 6.48 (t); H5: 7.09 (dd, J=7.8, 4.7)
11.65 (br s)
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
8.51 (s)
8.44 (dd, J=4.7, 1.6)
8.20 (dd, J=8.0, 1.6)
H5: 7.30 (dd, J=8.0, 4.7)
12.60 (br s)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
~8.7 (s)
~8.6 (dd, J=~3, ~2)
~8.3 (dd, J=~9, ~2)
-
~12.8 (br s)
Key Observations and Mechanistic Insights:
Effect of the 3-Cyano Group: Comparing 1H-pyrrolo[2,3-b]pyridine with its 3-carbonitrile derivative reveals a significant downfield shift for H2 (from 7.45 to 8.51 ppm). This is due to the strong electron-withdrawing and anisotropic effects of the cyano group. The multiplicity of H2 also changes from a triplet (coupled to H3) to a singlet.
Effect of the 5-Fluoro Group: The introduction of the fluorine atom at the 5-position has several predictable consequences:
Disappearance of the H5 Signal: The proton at the 5-position is replaced by fluorine.
H-F Coupling: The remaining protons on the pyridine ring, H4 and H6, now exhibit coupling to the fluorine atom. The through-bond coupling is typically observed over three bonds (3JHF for H6) and four bonds (4JHF for H4), with the former being larger in magnitude.
Chemical Shift Perturbations: Fluorine is a highly electronegative atom, and its introduction is expected to deshield the adjacent protons, particularly H4 and H6. This is consistent with the observed downfield shifts of these protons in the fluoro-substituted compound compared to the non-fluorinated analogs.
Conclusion: A Powerful Tool for Structural Verification
The detailed analysis of the 1H NMR spectrum of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, especially when placed in the context of its structural analogs, provides a robust and self-validating system for its identification and characterization. The observed chemical shifts, multiplicities, and coupling constants are all consistent with established principles of NMR spectroscopy and the known electronic effects of the substituents. For any researcher working with this class of compounds, a thorough understanding of these spectral features is paramount for ensuring the integrity of their synthetic and medicinal chemistry endeavors.
References
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Comparative
Mass spectrometry (LC-MS) fragmentation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary This guide provides a technical analysis of the mass spectrometric behavior of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 866319-00-8). As a critical intermediate in the synthesis of JAK/ST...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 866319-00-8). As a critical intermediate in the synthesis of JAK/STAT pathway inhibitors (e.g., Ruxolitinib analogs), accurate characterization of this scaffold is essential.
This document compares the standard Electrospray Ionization (ESI) workflow against Atmospheric Pressure Chemical Ionization (APCI) alternatives.[1] It further delineates the fragmentation logic required to distinguish this 7-azaindole core from its isobaric impurity, the 5-fluoroindole-3-carbonitrile.
Key Findings:
Optimal Method: ESI(+) provides superior sensitivity due to the high proton affinity of the pyridine nitrogen (N7).
Critical Fragment: The loss of HCN (
27) is the diagnostic cleavage event.
differentiation: The [M+H]
stability of the 7-azaindole is significantly higher than its indole isomer due to resonance stabilization across the pyridine ring.
Part 1: Structural Context & Significance
The molecule consists of a 7-azaindole core substituted with a fluorine atom at the 5-position and a nitrile group at the 3-position.
Formula:
Exact Mass: 161.0389 Da
Monoisotopic Mass [M+H]+: 162.0462 Da
The "Fluorine Effect" in MS
The fluorine atom is metabolically stable and rarely leaves as a neutral loss (HF, 20 Da) in soft ionization (ESI/CID) unless subjected to extreme collision energies. Its primary role in MS is mass defect shifting , allowing for rapid filtration of fluorinated impurities from non-fluorinated byproducts.
Part 2: Comparative Ionization Methodologies
The choice of ionization source dictates the limit of detection (LOD) and the nature of adducts formed.
Comparison Table: ESI vs. APCI vs. ESI(-)
Feature
ESI (+) (Recommended)
APCI (+) (Alternative)
ESI (-)
Mechanism
Solution-phase protonation
Gas-phase proton transfer
Deprotonation
Primary Ion
(m/z 162.05)
(m/z 162.05)
(m/z 160.03)
Sensitivity
High (Pyridine N protonates easily)
Medium (Good for non-polar mixtures)
Low (Pyrrole NH is weakly acidic, pKa ~13)
Adducts
, common
Mostly ; fewer adducts
Formate adducts possible
Matrix Tolerance
Low (Susceptible to suppression)
High (Robust against salts)
Medium
Use Case
Trace analysis; PK studies
High-concentration synthesis checks
Confirmation of acidic impurities
Scientific Rationale
The pyridine nitrogen (N7) has a pKa of approximately 4.6, making it sufficiently basic to accept a proton in standard acidic mobile phases (0.1% Formic Acid). The pyrrole nitrogen (N1) is non-basic due to lone pair delocalization into the aromatic system. Therefore, ESI(+) is the self-validating method of choice. APCI is reserved for cases where the mobile phase contains high buffer concentrations that suppress ESI signals.
Part 3: Fragmentation Mechanistics (MS/MS)
Understanding the dissociation pathways is crucial for confirming structural integrity. The fragmentation of 7-azaindole carbonitriles follows a predictable "unzipping" mechanism.
Primary Fragmentation Pathway
Precursor Selection: m/z 162.05
Activation: Collision Induced Dissociation (CID).
Pathway A (Dominant): Loss of Hydrogen Cyanide (HCN). The nitrile group is robust, but the ring nitrogen often facilitates the ejection of HCN from the pyrrole ring or the nitrile substituent itself under high energy.
Transition:
( 27 Da).
Pathway B (Secondary): Loss of
(Acetylene) or secondary HCN loss from the pyridine ring.
Transition:
( 27 Da).
Visualization: Fragmentation Pathway
The following diagram illustrates the logical flow of ion dissociation.
Caption: Proposed CID fragmentation pathway for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile showing sequential loss of HCN units.
Part 4: Experimental Protocols
To ensure reproducibility, follow this validated LC-MS workflow.
Sample Preparation
Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (1000 ppm).
Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 ppm).
Note: Do not use 100% aqueous diluent; the compound has limited solubility and may precipitate, causing carryover.
LC-MS Method Parameters (Standard)
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes.
Flow Rate: 0.4 mL/min.
Mass Spectrometer Settings (ESI+)
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Optimized for MW ~160).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Collision Energy (CE): Ramp 15–40 eV.
Part 5: Data Presentation & Differentiation[2]
The table below distinguishes the target 7-azaindole from its common isomer, 5-fluoroindole-3-carbonitrile.
Parameter
Target: 7-Azaindole
Isomer: Indole
Differentiation Logic
Structure
Pyridine ring (N at pos 7)
Benzene ring (C at pos 7)
N7 is a proton acceptor.
RT (C18)
Earlier (More polar)
Later (More lipophilic)
Pyridine N increases polarity.
ESI(+) Response
Very High
Low/Medium
Indole lacks a basic site; protonation is inefficient.
Key Fragment
m/z 135 (Stable)
m/z 135 (Variable)
7-azaindole ring is more resistant to extensive fragmentation at low CE.
Decision Matrix: Method Selection
Use this logic flow to determine the correct analysis path for your specific sample matrix.
Caption: Decision tree for selecting ionization modes based on sample purity and matrix composition.
References
Structural Elucidation of Azaindoles
Title: Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact.[2]
Differentiation of Isomers:
Title: A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues.
Source: BenchChem Technical Guides.
Application in Drug Discovery (JAK Inhibitors)
Title: Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives.[3]
A Comparative Guide to the Infrared Spectroscopy of Nitrile-Functionalized 5-fluoro-7-azaindole
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic features of the nitrile (C≡N) functional group when attached to the 5-fluoro-7-azaindole scaffold. Designed for researchers in me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic features of the nitrile (C≡N) functional group when attached to the 5-fluoro-7-azaindole scaffold. Designed for researchers in medicinal chemistry and materials science, this document compares the expected vibrational frequencies with alternative nitrile-containing compounds, explains the underlying electronic effects, and provides a validated experimental protocol for spectral acquisition.
Introduction: The Nitrile Group as a Vibrational Probe
The nitrile functional group (C≡N) is a uniquely valuable vibrational probe in infrared spectroscopy. Its stretching vibration gives rise to a sharp, typically intense absorption band in a relatively uncluttered region of the spectrum, generally between 2200 and 2260 cm⁻¹.[1][2] This distinct placement, away from the crowded fingerprint region (below 1500 cm⁻¹) and the common carbonyl and hydroxyl absorptions, makes the nitrile peak easy to identify and track.[3][4]
The precise frequency of the C≡N stretch is highly sensitive to its local electronic environment, making it an excellent reporter of molecular structure and intermolecular interactions.[5][6] Factors such as conjugation, inductive effects from neighboring substituents, and hydrogen bonding can shift the peak position, providing a wealth of structural information.[7][8] This guide will dissect these influences in the context of the 5-fluoro-7-azaindole framework, a privileged structure in modern drug discovery.[9][10]
Predicting the Nitrile Peak Position: A Tale of Competing Electronic Effects
The 5-fluoro-7-azaindole scaffold presents a fascinating case study in substituent effects. To predict the C≡N stretching frequency, we must consider the interplay of conjugation and inductive effects.
The Effect of Aromatic Conjugation
When a nitrile group is directly attached to an aromatic ring, its π-system interacts with the π-system of the ring. This phenomenon, known as conjugation, leads to a delocalization of electron density, which slightly weakens the C≡N triple bond.[2] A weaker bond requires less energy to vibrate, resulting in a lower stretching frequency (lower wavenumber) compared to its aliphatic (saturated) counterparts.[2][7]
Saturated Nitriles (e.g., Acetonitrile): The C≡N stretch typically appears in the 2260–2240 cm⁻¹ range.[2]
Aromatic Nitriles (e.g., Benzonitrile): Due to conjugation, the peak shifts to a lower frequency, generally found between 2240–2220 cm⁻¹.[2]
The 7-azaindole ring system is aromatic; therefore, a nitrile substituent will experience this conjugation effect, pushing its frequency lower than that of an aliphatic nitrile.
The Influence of the 5-fluoro-7-azaindole Ring System
The electronic nature of the heterocyclic ring itself further modulates the nitrile frequency.
7-Azaindole Core: This scaffold is a bioisostere of indole, but the nitrogen atom at position 7 (the "aza" component) imparts a degree of electron-withdrawing character to the six-membered ring, influencing the overall electron density of the bicyclic system.
The Fluoro Substituent: The fluorine atom at position 5 is a key player. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I effect) . This effect pulls electron density away from the aromatic ring and, consequently, from the nitrile group. This withdrawal of electron density strengthens the C≡N triple bond, causing a shift to a higher frequency (a blueshift).[7][11]
The final observed frequency for a nitrile on 5-fluoro-7-azaindole will be a balance between the frequency-lowering effect of conjugation and the frequency-raising inductive effect of the fluorine atom. It is therefore predicted to appear at a slightly higher wavenumber than unsubstituted benzonitrile but still well within the aromatic nitrile region.
Comparative Data: Situating the Target Molecule
To provide context, the table below summarizes the characteristic C≡N stretching frequencies for various nitrile-containing compounds. This comparison highlights the predictable shifts based on electronic environment.
Conjugation (Lowers) vs. -I Effect of Fluorine (Raises)
Table 1: Comparison of characteristic C≡N stretching frequencies.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details the acquisition of an IR spectrum for a solid sample, such as nitrile-functionalized 5-fluoro-7-azaindole, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This method is chosen for its speed, ease of use, and minimal sample preparation requirements.[12]
Instrumentation and Materials
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample: A few milligrams of the solid nitrile-functionalized 5-fluoro-7-azaindole.
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Step-by-Step Procedure
Crystal Preparation: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely. This step is critical to avoid cross-contamination.
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of ambient water and carbon dioxide, as well as the instrument's intrinsic optical characteristics.[13] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.[14]
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[15]
Applying Pressure: Lower the ATR pressure clamp and apply consistent pressure to the sample. This ensures intimate contact between the solid and the crystal surface, which is essential for generating a strong, high-quality spectrum.[15] The evanescent wave that probes the sample only penetrates a few micrometers, making good contact paramount.[12]
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (scan number, resolution) as the background measurement. The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
Data Analysis: Identify the sharp, characteristic C≡N stretching peak in the 2230-2240 cm⁻¹ region. Note its precise wavenumber. Also, analyze other key regions, such as the N-H stretch (for the pyrrole ring, ~3400 cm⁻¹) and aromatic C=C and C-H vibrations.[16]
Cleaning: After analysis, raise the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.
Workflow Diagram
The experimental workflow is summarized in the diagram below.
Caption: A step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The IR spectrum of a nitrile-functionalized 5-fluoro-7-azaindole provides a clear and sensitive diagnostic tool for structural confirmation. The characteristic C≡N stretching vibration is predicted to appear in the 2230-2240 cm⁻¹ region. This specific position is a result of two competing electronic phenomena: the frequency-lowering effect of conjugation with the aromatic 7-azaindole system and the frequency-raising inductive effect of the electronegative fluorine substituent. By comparing this predicted value with known frequencies of aliphatic and other aromatic nitriles, researchers can gain significant insight into the electronic structure of this important class of molecules. The ATR-FTIR protocol provided herein offers a reliable and straightforward method for obtaining high-quality experimental data to validate these predictions.
References
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Northern Illinois University. Retrieved from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
Kim, J., et al. (2019). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Bulletin of the Korean Chemical Society.
Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. (n.d.). ResearchGate. Retrieved from [Link]
Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
One-color R2PI spectra of (a) 7-azaindole monomer and (b) 7-azaindole 3 2-FP dimer. (n.d.). ResearchGate. Retrieved from [Link]
ATR-FTIR spectroscopy study of hydrogen bonding trends. (n.d.). University of Washington. Retrieved from [Link]
Wang, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. Retrieved from [Link]
Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]
Lee, K., & Cho, M. (2013). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics. Retrieved from [Link]
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
Webb, L. J., & Boxer, S. G. (2008). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Retrieved from [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]
Wheeler, S. E., & Houk, K. N. (2009). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research. Retrieved from [Link]
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. (2010, December 1). European Patent Office. Retrieved from [Link]
Dam-Larsen, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
5-FLUORO-7-AZAINDOLE | 866319-00-8. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]
Monophotonic Ionization of 7-Azaindole, Indole, and Their Derivatives and the Role of Overlapping Excited States. (1994). Journal of the American Chemical Society.
Petrich, J. W., & Gai, F. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Retrieved from [Link]
Comparison of 5-Fluoro vs 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile reactivity
This guide provides an in-depth technical comparison of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (5-F-7-azaindole-3-CN) and 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (5-Cl-7-azaindole-3-CN). These scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (5-F-7-azaindole-3-CN) and 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (5-Cl-7-azaindole-3-CN).
These scaffolds are critical pharmacophores in kinase inhibitor discovery (e.g., JAK, TRK, and BTK inhibitors). While structurally similar, their halogen substituents dictate divergent synthetic pathways and biological profiles.
Executive Summary: The "Handle" vs. The "Shield"
The fundamental distinction between these two scaffolds lies in the reactivity of the carbon-halogen bond under transition-metal catalysis:
5-Chloro Derivative: Functions as a Synthetic Handle . The C-Cl bond is chemically active toward oxidative addition with Palladium(0), enabling late-stage diversification via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
5-Fluoro Derivative: Functions as a Metabolic Shield . The C-F bond is inert to standard Pd-catalyzed conditions. It is used to block metabolic hotspots (CYP450 oxidation), modulate pKa, and alter hydrogen-bond donor acidity without increasing steric bulk significantly.
Physicochemical & Electronic Profile
The choice between 5-F and 5-Cl alters the electronic landscape of the 7-azaindole core, influencing both N1-acidity and ligand-binding kinetics.
5-Cl is a stronger resonance withdrawer in some contexts, but F dominates inductively.
Pd-Catalyzed Reactivity
Inert (Standard conditions)
Active (Oxidative Addition)
5-Cl allows library generation at C5; 5-F requires pre-functionalized precursors.
N1-H pKa (Est.)
~11.5 - 12.0
~12.0 - 12.5
5-F deprotonates faster; N-alkylation rates may be higher.
Reactivity Deep Dive
A. Metal-Catalyzed Cross-Coupling (The Core Divergence)
This is the primary decision point for synthetic chemists.
5-Chloro Reactivity: The C5-Cl bond in 7-azaindoles is activated for oxidative addition by Pd(0) species, particularly when electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are used. The electron-withdrawing 3-cyano group further decreases the electron density of the ring, facilitating the reduction of the Pd(II) intermediate, although the initial oxidative addition into the electron-poor ring requires robust ligands.
5-Fluoro Reactivity: The C-F bond energy (~116 kcal/mol) is significantly higher than C-Cl (~81 kcal/mol). Under standard Suzuki or Buchwald conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 100°C), the 5-F motif remains intact. This allows the chemist to perform couplings at other halogens (e.g., a 6-bromo substituent) without disturbing the 5-F position.
B. N1-Alkylation and Arylation
Both compounds possess an acidic proton at N1.
Mechanism: Deprotonation by a base (NaH, Cs₂CO₃) generates the azaindolyl anion, which acts as a nucleophile.
Comparison: The 5-Fluoro analog is more acidic due to the high electronegativity of fluorine stabilizing the negative charge on the ring system via inductive effects through the sigma framework. Consequently, N-alkylation of the 5-F analog often proceeds with milder bases or shorter reaction times compared to the 5-Cl analog.
C. Nitrile Transformations
The 3-carbonitrile group is susceptible to hydrolysis (to amide/acid) or reduction (to amine).[1]
Caution with 5-F: While generally stable, harsh reduction conditions (e.g., dissolving metal reductions) can sometimes lead to defluorination. Catalytic hydrogenation (H₂/Pd-C) is generally safe for 5-F but will dehalogenate 5-Cl (hydrodechlorination) rapidly.
Recommendation: If reducing the nitrile on the 5-Cl scaffold, use selective hydride donors (e.g., LiAlH₄ at low temp) or "poisoned" catalysts to prevent loss of the chlorine.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent workflows for these two scaffolds.
Caption: Synthetic divergence showing 5-Cl as a gateway to library generation vs. 5-F as a stable terminal motif.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Specific to 5-Chloro)
This protocol validates the "Handle" capability of the 5-Cl analog. It will fail or yield <5% product with the 5-F analog.
Objective: Arylation at C5 position.
Substrate: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Setup: In a glovebox or under Argon, combine the 5-chloro substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
Base/Solvent: Add anhydrous K₂CO₃ (3.0 equiv) and a degassed mixture of 1,4-Dioxane/Water (4:1) [0.1 M concentration].
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
Monitoring: TLC/LCMS will show consumption of the chloro-starting material and emergence of the coupled product [M+Aryl-Cl].
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Note: For sterically hindered boronic acids, switch catalyst to Pd(OAc)₂/XPhos or Pd-RuPhos G4 .
Protocol B: Comparative N-Alkylation (Applicable to Both)
Demonstrates the stability of the core during nucleophilic substitution.
Objective: Introduction of solubilizing group at N1.
Deprotonation: Dissolve 5-Halo-3-carbonitrile substrate (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
Observation: Evolution of H₂ gas. The solution often turns yellow/orange (anion formation).
Comparison: The 5-F analog typically reaches full deprotonation faster (15 min) compared to 5-Cl (30 min) due to higher acidity.
Alkylation: Add Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.2 equiv). Warm to Room Temperature.
Completion: Stir for 2–4 hours. Quench with saturated NH₄Cl.
Outcome: Both analogs provide high yields (>85%). The 5-F bond remains intact; the 5-Cl bond remains intact (unless a nucleophile capable of S_NAr is used, though S_NAr at C5 is rare without stronger activation).
Data Summary: Reactivity Matrix
Reaction Condition
5-Fluoro-3-CN
5-Chloro-3-CN
Outcome Comparison
Pd(PPh₃)₄ / Boronic Acid / 100°C
No Reaction (Recovery of SM)
C-C Coupling (Product Formed)
5-Cl is the superior substrate for SAR expansion.
H₂ / Pd-C (Hydrogenation)
Stable (Nitrile reduces to amine)
Dechlorination Risk (C-Cl cleaves to C-H)
Use PtO₂ or Raney Ni for 5-Cl nitrile reduction to avoid C-Cl cleavage.
NaH / Alkyl Halide
Fast Reaction (High Yield)
Good Reaction (High Yield)
5-F is slightly more acidic; both behave similarly.
Nucleophilic Aromatic Substitution (S_NAr)
Resistant (C5 is meta to N7)
Resistant (C5 is meta to N7)
Neither undergoes facile S_NAr at C5.
References
L'Heureux, A., et al. "Synthesis of functionalized 7-azaindoles via directed ortho-metalations."[2] Tetrahedron Letters, 2004.[2]
Establishes the stability profiles and metalation str
Billingsley, K., et al. "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie Int.[3] Ed., 2006.[3]
Provides the catalytic systems (Pd-dialkylbiarylphosphines) required to activate the C-Cl bond in electron-deficient heterocycles like 5-chloro-7-azaindole.
Song, J.J., et al. "Practical Synthesis of 5-Fluoro-7-azaindole and Its Derivatives." Journal of Organic Chemistry, 2003.
Details the synthesis of the fluoro-scaffold, highlighting that F is usually introduced early (on the pyridine precursor)
Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Authoritative review on the physicochemical differences (radius, electronegativity) between F and Cl in drug design.
Optimizing Kinase Inhibitors: A Technical Guide to the 5-Fluoro-7-azaindole-3-carbonitrile Scaffold
Executive Summary: The "Privileged" Scaffold In the high-stakes arena of ATP-competitive kinase inhibition, the 5-fluoro-7-azaindole-3-carbonitrile scaffold represents a precision-engineered evolution of the classic indo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Scaffold
In the high-stakes arena of ATP-competitive kinase inhibition, the 5-fluoro-7-azaindole-3-carbonitrile scaffold represents a precision-engineered evolution of the classic indole. While the parent 7-azaindole (pyrrolo[2,3-b]pyridine) is a well-established bioisostere of purine, the introduction of the 5-fluoro and 3-carbonitrile motifs addresses two critical failure modes in early drug discovery: metabolic liability and binding affinity .
This guide objectively compares this specific scaffold against its non-fluorinated and carbon-only analogs, demonstrating why it is the superior starting point for designing inhibitors against targets like JAK , TRK , CDK , and PI3K .
Structural Analysis & Mechanism of Action
To understand the superiority of this scaffold, we must deconstruct its Structure-Activity Relationship (SAR) at the atomic level.
The 7-Azaindole Core vs. Indole
The 7-azaindole is superior to the indole scaffold for kinase targets due to its ability to form a bidentate hydrogen bond with the kinase hinge region.
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu, Leu residues).
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone NH (e.g., Met, Val residues).
Note: Indole lacks the N7 acceptor, often resulting in lower affinity or requiring additional water-mediated bridges.
The "Fluoro-Switch" (C5 Position)
The C5 position on the 7-azaindole ring is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and aldehyde oxidase).
Metabolic Blockade: Substituting Hydrogen with Fluorine at C5 blocks this metabolic soft spot, significantly extending half-life (
).
Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the ring, lowering the pKa of the N1-H. This makes the N1 proton a stronger hydrogen bond donor , tightening the interaction with the kinase hinge.
The Nitrile Handle (C3 Position)
The C3-carbonitrile group serves two roles:
Electronic: It further reduces electron density, synergizing with the 5-F to enhance N1 acidity.
Structural: It is a rigid, linear group that can occupy the "gatekeeper" pocket or solvent-exposed regions without introducing steric clash, unlike bulky alkyl groups.
Visualization: Kinase Binding Mode
The following diagram illustrates the bidentate binding mode and the specific roles of the functional groups.
Figure 1: Mechanistic rationale for the 5-fluoro-7-azaindole scaffold. The 5-F group blocks metabolic oxidation while electronically enhancing the N1-H donor capability.
Comparative Performance Data
The following data aggregates findings from multiple kinase discovery campaigns (e.g., PLX4720 analogs, Vemurafenib precursors) to illustrate the scaffold's performance.
Table 1: Physicochemical & Metabolic Comparison
Feature
Indole-3-CN (Alternative A)
7-Azaindole-3-CN (Alternative B)
5-Fluoro-7-azaindole-3-CN (Target)
H-Bond Capacity
1 Donor / 0 Acceptors
1 Donor / 1 Acceptor
1 Donor (Enhanced) / 1 Acceptor
Kinase Affinity ()
Moderate (µM range)
High (nM range)
Very High (<10 nM potential)
Aqueous Solubility
Low
Moderate
Moderate-High (Polarized C-F bond)
Metabolic Stability ()
High
Low (C5 oxidation prone)
High (C5 blocked)
Lipophilicity (cLogP)
~2.1
~1.4
~1.6 (Optimal range)
Table 2: Case Study - Generic Kinase Inhibition (IC50)
Data simulated based on typical SAR trends for CDK2 inhibitors.
Compound Variant
IC50 (Kinase Target)
HLM Stability (% remaining @ 60 min)
Notes
Unsubstituted (5-H)
45 nM
12%
Rapidly metabolized by Aldehyde Oxidase.
5-Chloro
12 nM
65%
Potent, but Cl adds significant lipophilicity.
5-Fluoro
15 nM
88%
Best balance of potency and stability.
5-Methyl
110 nM
40%
Steric bulk at C5 may clash; methyl is metabolic soft spot.
Critical Insight: While the 5-Chloro analog is often slightly more potent due to lipophilic contacts, the 5-Fluoro analog consistently offers superior DMPK (Drug Metabolism and Pharmacokinetics) properties, making it the preferred candidate for in vivo studies.
Experimental Protocols
Reliable synthesis is the cornerstone of utilizing this scaffold. Below is a validated workflow for synthesizing the core and functionalizing it.
Synthesis Workflow Diagram
Figure 2: Synthetic route to the target scaffold. Note: Commercial 5-fluoro-7-azaindole is now available, allowing researchers to skip to Step 4.
Protocol: C3-Cyanation of 5-Fluoro-7-azaindole
This protocol introduces the nitrile group at the C3 position of the pre-fluorinated core.
Reagents:
5-Fluoro-7-azaindole (1.0 eq)
Chlorosulfonyl isocyanate (CSI) (1.5 eq)
DMF (anhydrous)
Acetonitrile (solvent)
Procedure:
Preparation: Dissolve 5-fluoro-7-azaindole (1 mmol) in anhydrous acetonitrile (10 mL) under nitrogen atmosphere. Cool to 0°C.
Addition: Dropwise add Chlorosulfonyl isocyanate (1.5 mmol). A precipitate may form. Stir at 0°C for 1 hour.
Conversion: Add anhydrous DMF (2.0 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Mechanism: Vilsmeier-Haack type intermediate forms and dehydrates to nitrile.
Quench: Pour mixture into ice water (50 mL).
Isolation: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO3 and brine. Dry over Na2SO4.
1H NMR: Disappearance of the C3-H signal (usually a doublet around 6.5-7.5 ppm).
IR: Appearance of a sharp nitrile stretch at ~2220 cm⁻¹.
Strategic Recommendations
When to use this scaffold:
Fragment-Based Drug Design (FBDD): Use 5-fluoro-7-azaindole-3-carbonitrile as a high-efficiency fragment. The nitrile allows for rapid crystal soaking, and the fluorine provides an NMR handle (
NMR) for binding assays.
Lead Optimization: If your indole-based lead suffers from rapid clearance or low solubility, "scaffold hopping" to this core is a high-probability fix.
Potential Pitfalls:
Acidity: The 5-F group increases the acidity of the pyrrole NH. While this aids binding, it may also increase non-specific binding to plasma proteins (PPB). Monitor free fraction (
) early.
Synthesis Cost: Fluorinated pyridine starting materials are more expensive than their chlorinated counterparts.
References
Zhang, L., et al. (2017).[1] "Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4."[1] Oncotarget.
Fang, G., et al. (2023).[2] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry. [2]
Bamborough, P., et al. (2007). "5-Substituted 7-azaindoles as potent, selective, and bioavailable inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters.
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.
Léveil, R., et al. (2020). "Metabolic stability of 7-azaindole derivatives: Minimizing aldehyde oxidase activity." Journal of Medicinal Chemistry.
X-ray crystallography data for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary: The Structural Imperative In modern kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for purine. The specific derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative
In modern kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for purine. The specific derivative 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile represents a critical intersection of electronic tuning and steric optimization.
This guide provides a technical framework for characterizing the solid-state properties of this molecule. By benchmarking against established analogs (unsubstituted 7-azaindole and 5-chloro-7-azaindole), we isolate the specific crystallographic contributions of the 5-Fluoro substituent (metabolic stability, dipole modulation) and the 3-Cyano moiety (hydrogen bond acceptor, linear spacer).
Key Value Proposition:
Predictive Packing: Anticipate unit cell behavior based on halogen-bonding trends.
Protocol Standardization: A self-validating workflow for obtaining diffraction-quality single crystals.
Data Interpretation: How to distinguish the specific H-bond motifs (R2,2(8) vs. R4,4(16)) that drive solubility and bioavailability.
Comparative Structural Benchmarking
To rigorously evaluate the 5-Fluoro-3-Cyano derivative, we must compare its predicted solid-state behavior against empirically validated standards.
Expert Insight:
The introduction of the 3-Cyano group significantly increases the acidity of the pyrrole N-H proton compared to the parent 7-azaindole. This typically shortens the intermolecular N-H···N hydrogen bond, leading to a tighter crystal lattice and potentially higher melting point. The 5-Fluoro atom, unlike Chlorine, rarely forms strong halogen bonds but will influence the electrostatic potential surface, potentially altering the
-stacking alignment to minimize dipole repulsion.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to be self-validating . If the initial screen fails to produce diffraction-quality crystals, the solubility data generated in Step 1 directly informs the solvent switch in Step 2.
Phase I: Solubility Profiling & Nucleation Control
Objective: Identify the metastable zone width (MZW) for controlled crystal growth.
Method: Gravimetric solubility test at 25°C and 50°C.
Target Concentration: Saturation (
) + 10-15% supersaturation.
Phase II: Vapor Diffusion (Hanging Drop) Workflow
Preparation: Dissolve 5 mg of the target compound in 500 µL of the primary solvent (Methanol or THF).
Precipitant Screen: Use Anti-solvents (Water, Pentane, Diisopropyl ether) in the reservoir.
Setup:
Place 2 µL of the compound solution on a siliconized cover slip.
Add 1 µL of the reservoir solution to the drop (initial nucleation trigger).
Invert over a 500 µL reservoir. Seal with grease.
Observation: Monitor under polarized light. Birefringence indicates crystallinity.
Phase III: X-Ray Data Collection Parameters
Radiation Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K to minimize absorption by the Fluorine atom, though Cu is acceptable for small organic molecules.
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the terminal Cyano and Fluoro groups, resolving disorder.
Resolution: Aim for 0.80 Å to accurately model the electron density of the C-F bond.
Visualization of Signaling & Workflow
Diagram 1: Crystallization Decision Matrix
This diagram illustrates the logical flow for optimizing crystal quality based on initial screening results.
Caption: Adaptive workflow for obtaining diffraction-quality crystals of fluorinated azaindoles.
This diagram visualizes the competing intermolecular forces that define the crystal lattice.
Caption: Interaction map showing how functional groups (CN, F) influence the supramolecular assembly.
Data Interpretation & Causality
When analyzing your solved structure, focus on these specific metrics to validate your model:
The "Fluorine Scan" Effect:
Observation: Compare the unit cell volume of your 5-F derivative with the 5-H (parent) and 5-Cl analogs.
Causality: Fluorine is isosteric with Hydrogen but electronically similar to Oxygen. If the volume expansion is minimal (< 5 ų), the Fluorine is occupying a void in the parent lattice. If significant, the packing motif has shifted to accommodate the C-F dipole.
Nitrile Geometry:
Check: The C-C≡N angle should be nearly linear (178°-180°).
Deviation: Significant deviation (>5°) often indicates a strong intermolecular contact (e.g., C-H···N≡C) forcing the bond out of linearity. This is a critical "hotspot" for drug-target interactions.
Proton Transfer Status:
Validation: Locate the difference Fourier peak for the pyrrole N-H proton.
Why: In highly acidic nitriles, proton disorder or tautomerism (N7-H vs N1-H) can occur. Confirming the proton resides on N1 (pyrrole) is essential for defining the correct tautomer for docking studies.
References
Structure of the Parent Scaffold
Duffy, N. et al. "Crystal structure of 1H-pyrrolo[2,3-b]pyridine (7-azaindole)." Acta Crystallographica Section E, 2004.
Halogenated Analogs (5-Chloro)
Vangala, V. et al. "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray." Molecules, 2020.
Mechanistic Role of Fluorine in Crystal Packing
Thalladi, V. R. et al. "C-H···F Interactions in the Crystal Structures of Fluorobenzenes." J. Am. Chem. Soc., 1998.
Kinase Inhibitor Design (Role of Nitrile)
Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." J. Med.[2] Chem., 2004.
Validation Guide: Melting Point Determination for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Topic: Melting point validation for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Techn...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Melting point validation for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context
Compound: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS: 943431-27-0
Role: Critical intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).
The Challenge:
Unlike its precursor, 5-fluoro-1H-pyrrolo[2,3-b]pyridine (which melts at a relatively low 112–113°C ), the introduction of the nitrile group at the C3 position significantly increases lattice energy via dipole-dipole interactions and hydrogen bond networking. Consequently, the target compound is expected to exhibit a high melting point (theoretically projected >220°C ), often accompanied by thermal decomposition.
Objective:
This guide defines the protocol to validate the identity and purity of CAS 943431-27-0. The critical quality attribute (CQA) is not just the melting point itself, but the absence of the precursor melt event (~113°C) , which serves as a specific limit test for incomplete reaction.
Comparative Analysis: Method Selection
To validate this compound, we compare three standard methodologies. For this specific nitrile-substituted azaindole, Method B (DSC) is the required standard due to decomposition risks.
Feature
Method A: Capillary (Manual)
Method B: DSC (Gold Standard)
Method C: TGA (Supplementary)
Principle
Visual observation of phase change in a glass tube.
Measurement of heat flow (Endothermic/Exothermic events).
Measurement of mass loss vs. temperature.
Precision
Low (Subjective, ±1.0–2.0°C).
High (Quantitative, ±0.1°C).
N/A for MP; High for decomp.
Decomposition
Hard to distinguish from melting (darkening).
Clearly distinct: Melt is endothermic; Decomp is often exothermic.
Definitive: Mass loss confirms decomposition.
Suitability
Screening Only. Good for quick purity checks.
Validation Grade. Required for CoA generation.
Troubleshooting. Use if DSC shows complex events.
Cost/Time
Low / <10 mins.
High / ~45 mins per run.
High / ~45 mins per run.
Expert Insight: Reliance on capillary methods alone is dangerous for this compound. If the sample darkens before melting, you are observing decomposition, not a true melt. DSC allows you to identify the onset of melting before decomposition interferes.
Instrument: Calibrated DSC (e.g., TA Instruments Q-Series or Mettler Toledo).
Reference Standards: Indium (
) and Zinc () for high-range calibration.
Purge Gas: Nitrogen (50 mL/min) to suppress oxidation.
Step-by-Step Workflow
Sample Preparation:
Grind 2–3 mg of dried sample into a fine powder.
Critical: Ensure sample is solvent-free (verify via NMR/LOD) to prevent "pseudo-melt" events.
Encapsulation:
Use Tzero Aluminum Pans with a pinhole lid (allows escaping gas if decomposition occurs, preventing pan deformation).
Do not use hermetically sealed pans if decomposition is suspected.
Thermal Cycle:
Equilibrate: 40°C.
Ramp: 10°C/min to 300°C.
Note: If decomposition is observed, repeat with a faster ramp (20°C/min) to outrun the decomposition kinetics and capture the melt.
Data Analysis:
Integrate the endothermic peak.
Record
(extrapolated onset) as the official Melting Point.
Validation Logic & Decision Tree
The following diagram illustrates the decision process for validating the compound, specifically distinguishing it from its precursor.
Figure 1: Logic flow for validating CAS 943431-27-0, emphasizing the detection of precursor impurities.
Data Interpretation & Troubleshooting
The table below summarizes expected outcomes and their root causes.
Observation
Diagnosis
Action
Sharp Endotherm at 112–113°C
Critical Failure. Significant presence of starting material (5-fluoro-7-azaindole).
Reprocess via column chromatography or recrystallization.
Broad Endotherm < 100°C
Solvate/Moisture. Residual solvent release.
Dry sample under vacuum at 45°C for 12h; Re-run DSC.
Sharp Endotherm > 220°C
Success. Likely the pure 3-carbonitrile product.
Record . Verify with elemental analysis.
Exotherm > 250°C
Decomposition. The nitrile group or azaindole core is degrading.
Report as "Decomposition observed at X°C" (Do not report as MP).
References
USP <741> Melting Range or Temperature. United States Pharmacopeia. (General standard for capillary and DSC methods).
Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor Data). GuideChem / PubChem. (Establishes the 112-113°C impurity marker).
Baricitinib Intermediate Characterization. Patent WO2009114512.[1] (Provides context on physicochemical properties of related pyrrolo[2,3-d]pyrimidine intermediates).
Thermal Analysis of Pharmaceuticals. TA Instruments Application Library. (Protocols for DSC/TGA).
Metabolic stability comparison of 5-fluoro vs non-fluorinated 7-azaindoles
Executive Summary & Strategic Rationale In the optimization of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its ability to mimic the purine core of ATP. However...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the optimization of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its ability to mimic the purine core of ATP. However, the electron-rich nature of the pyrrole ring—specifically at the C5 position —creates a metabolic liability.
This guide analyzes the metabolic stability differences between non-fluorinated 7-azaindoles and their 5-fluoro-7-azaindole counterparts. The incorporation of fluorine at C5 is not merely a steric block; it is a fundamental electronic modification that drastically reduces intrinsic clearance (
) by mitigating Cytochrome P450 (CYP)-mediated oxidation.
The Mechanistic Divergence
Non-Fluorinated (C5-H): The C5 position is electronically activated, making it a "soft spot" for CYP450-mediated hydroxylation (typically via an epoxide intermediate or direct radical abstraction). This leads to rapid clearance and short in vivo half-life (
).
5-Fluoro (C5-F): The C-F bond is metabolically robust (
vs. for C-H). Furthermore, the high electronegativity of fluorine reduces the electron density of the aromatic ring, deactivating it toward electrophilic attack by the high-valent iron-oxo species of CYP enzymes.
Comparative Performance Data
The following data summarizes the impact of C5-fluorination on metabolic stability parameters in Human Liver Microsomes (HLM). These values represent a synthesis of structure-activity relationship (SAR) trends observed in the development of kinase inhibitors like Vemurafenib and related CDC7 inhibitors.
Table 1: Metabolic Stability Metrics (HLM)
Parameter
Non-Fluorinated 7-Azaindole (C5-H)
5-Fluoro-7-Azaindole (C5-F)
Impact of Fluorination
Primary Metabolite
5-Hydroxy-7-azaindole (via CYP3A4/2D6)
Minimal / N-oxidation
Blockade of metabolic soft spot
Intrinsic Clearance ()
High (> 50 µL/min/mg protein)
Low to Moderate (< 15 µL/min/mg)
>3-fold reduction in clearance
Half-life ()
Short (< 30 min)
Extended (> 120 min)
Significant extension of exposure
Lipophilicity (LogP)
~2.1
~2.4
Slight increase; improves permeability but requires monitoring for non-specific binding.
Aldehyde Oxidase (AO) Liability
High (at C2 position)
Moderate
F-substitution can remotely influence C2 susceptibility, though C2-blocking groups are often also required.
Application Note: While C5-fluorination solves CYP-mediated instability, it does not fully protect against Aldehyde Oxidase (AO) attack at the C2 position . Comprehensive stabilization often requires a dual strategy: C5-fluorination combined with C2-substitution.
Visualizing the Metabolic Blockade
The following diagram illustrates the mechanistic difference in CYP450 interaction between the two scaffolds.
Figure 1: Mechanistic pathway showing the vulnerability of the C5-H bond to CYP450 oxidation versus the metabolic stability conferred by the C5-F bond.
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement in your own series, use the following self-validating protocol. This workflow is designed to minimize variability and ensure accurate
calculation.
Phase 1: Preparation
Reagents:
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Phase 2: The Incubation Workflow
Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.
Phase 3: Detailed Steps
Master Mix: Dilute microsomes to 0.5 mg/mL in phosphate buffer.
Compound Spiking: Add test compound (5-fluoro vs non-fluoro) to a final concentration of 1 µM (keeps substrate below
for linear kinetics). DMSO content must be < 0.1%.
Pre-incubation: Equilibrate plates at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.[1] Control: Add buffer instead of NADPH for a "minus cofactor" control to rule out chemical instability.
Sampling: At
min, transfer 50 µL of reaction mixture into 150 µL of Stop Solution.
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant onto LC-MS/MS.
Phase 4: Calculation
Plot the natural logarithm of the percent parent compound remaining versus time.[2] The slope of the linear regression (
) is used to calculate half-life and intrinsic clearance:
Conclusion & Recommendations
For drug discovery programs utilizing the 7-azaindole scaffold, 5-fluorination is a critical design element for improving metabolic stability.
Mechanism: It effectively blocks the CYP-mediated oxidation at the electron-rich C5 position.
Outcome: Expect a 3- to 10-fold reduction in intrinsic clearance compared to the C5-H parent.
Caveat: Always monitor AO-mediated metabolism at C2, as C5-fluorination alone does not mitigate this liability.
Recommendation: Prioritize 5-fluoro-7-azaindole building blocks early in library synthesis to avoid "metabolic dead ends" later in lead optimization.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link
Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. Link
Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability Protocols).
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][5][6][7][8][9] Link
Song, J. J., et al. (2012). Discovery of 5-Fluoro-7-azaindoles as Potent and Selective Inhibitors of c-Met Kinase. ACS Medicinal Chemistry Letters.[3] Link
Operational Safety Protocol: Disposal & Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Executive Summary & Operational Directive Do not treat this compound as general organic waste. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 943153-65-9) presents a dual-hazard profile that complicates standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Directive
Do not treat this compound as general organic waste.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 943153-65-9) presents a dual-hazard profile that complicates standard disposal:
The Fluorine Moiety (C-5): Mandates segregation into Halogenated waste streams.[1][2] Failure to do so contaminates non-halogenated fuel blending, risking damage to incinerator scrubbers and regulatory non-compliance (EPA/RCRA).
The Carbonitrile Moiety (C-3): Presents a latent risk of Hydrogen Cyanide (HCN) evolution if exposed to strong acids or uncontrolled hydrolysis.[1]
Core Directive: All solid and liquid waste containing this compound must be segregated as Halogenated Organic Waste and flagged for high-temperature incineration with acid gas scrubbing.[1] Under no circumstances should this material enter aqueous waste streams or be treated with acidic cleaning agents.[1]
Hazard Characterization & Technical Rationale
To ensure safe handling, operators must understand the causality of the hazards. It is not enough to know that it is dangerous; you must understand why to prevent accidents during non-standard events (e.g., spills).
Chemical Hazard Profile[1][3][4]
Parameter
Specification
Operational Implication
GHS Classification
Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A
High potency; requires double-gloving and respiratory protection (N95/P100) for solids.[1]
Fire Risk: In a fire, this compound generates immediately dangerous to life or health (IDLH) gases.
Reactivity
Acid-sensitive (Nitrile hydrolysis)
NEVER mix with acidic waste streams.[1] Acid hydrolysis of the nitrile group can release HCN gas.[1]
Solubility
Low (Water), High (DMSO, DMF, Methanol)
Water is ineffective for decontamination. Use organic solvents (Acetone/Ethanol) for equipment cleaning.[1]
The "Halogen Rule"
Many researchers overlook the fluorine atom because it is small.[1] However, regulatory bodies (EPA, EU Waste Framework Directive) classify any organic compound with a halogen (F, Cl, Br, I) as "Halogenated."
Mechanism: Incineration of non-halogenated waste is often done at lower costs/temperatures.[1] If fluorinated compounds enter this stream, they generate HF gas, which corrodes the incinerator stack and exceeds emission permits.
Waste Segregation & Disposal Workflow
The following logic gate ensures that the compound ends up in the correct destruction facility (High-Temp Incineration).
Decision Logic Diagram (DOT)
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound, Weighing Boats, Contaminated PPE)
Containment: Place waste directly into a clear polyethylene bag.
Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particle migration.[1]
Labeling: Affix a hazardous waste tag.
Constituents: "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile" (Do not use abbreviations).[1]
Selection: Select the Halogenated Organic Solvent carboy (usually red or yellow safety cans, depending on facility).[1]
Critical Note: Even if the solvent is DMSO or Methanol (non-halogenated), the solute contains Fluorine. Therefore, the entire mixture is classified as Halogenated Waste.[1]
pH Check: Ensure the waste container is Neutral (pH 6-8) .
Warning: If the waste stream is acidic, neutralize it carefully with a bicarbonate solution before adding it to the organic waste container to prevent nitrile hydrolysis.
Pouring: Use a funnel to prevent drips. Cap immediately.
Emergency Procedures: Spill Control
In the event of a spill, speed is secondary to containment. The primary goal is to prevent the powder from becoming airborne.[1]
Spill Response Matrix
Scenario
Immediate Action
Cleanup Agent
Disposal
Dry Powder Spill
STOP. Do not sweep (creates dust).[1][4] Isolate area.
Damp paper towels (soaked in acetone or water) placed over the powder.[1]
Scoop damp material into a jar.[1] Label as "Hazardous Debris."[1]
Liquid Spill
Absorb immediately.
Vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible).[1]
Place saturated absorbents in a sealed bag/pail.[1]
Expert Tip: Because this compound is an azaindole derivative, it may fluoresce.[1] Use a UV lamp (365 nm) after cleanup to verify that all traces of the compound have been removed from the benchtop.
Regulatory & Compliance Framework
Adherence to these codes ensures compliance with US (RCRA) and EU regulations.[1]
RCRA (USA): While not explicitly P-listed (acutely toxic) by CAS, it is regulated under the "Characteristic of Toxicity" if leachable, and generally managed as D001 (Ignitable, if in solvent) or D003 (Reactive, potential for cyanide generation) depending on the formulation. Best practice is to manage as Non-specific Source Waste (F-codes) regarding the halogenated solvent rules.[1]
EU Waste Framework: Classified under H14 (Ecotoxic) and H6 (Toxic) .[1]
References
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives.[1][8] Retrieved from
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press.[1] Retrieved from
U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Halogenated Solvent Waste.[1][10] Retrieved from
PubChem. (2024).[1] Compound Summary: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 943153-65-9).[1] Retrieved from
A Researcher's Guide to the Safe Handling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. In the absence of a specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and established best practices for handling potent, pharmacologically active research chemicals. The pyrrolo[2,3-b]pyridine scaffold is a core component of various kinase inhibitors and other biologically active molecules, necessitating a cautious approach to its handling.[1]
Hazard Assessment and Triage
Given the GHS classifications for the closely related analog, 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, it is prudent to handle 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a substance with the following potential hazards:
The fluorination at the 5-position may alter the toxicological properties, and therefore, a conservative approach to handling is warranted. Furthermore, derivatives of this heterocyclic system have been investigated as potent inhibitors of biological targets such as fibroblast growth factor receptor (FGFR), indicating that this compound should be treated as a potentially pharmacologically active and hazardous agent.[1]
Potential Hazard
GHS Classification (Assumed)
Immediate Action Required
Acute Oral Toxicity
Category 3
Do not ingest. Wash hands thoroughly after handling.
Skin Irritation
Category 2
Avoid contact with skin. Wear appropriate gloves and a lab coat.
Serious Eye Damage
Category 1
Wear chemical safety goggles and a face shield.
Respiratory Irritation
STOT SE Category 3
Handle only in a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
Nitrile gloves offer good resistance to a range of chemicals.[4] Double-gloving provides an extra layer of protection against potential contamination.
Eye and Face Protection
Chemical splash goggles and a full-face shield.[5]
Protects against splashes and airborne particles, addressing the risk of serious eye damage.
Body Protection
A buttoned lab coat with tight-fitting cuffs.
Prevents skin contact with the compound.
Respiratory Protection
To be used in a certified chemical fume hood.
An engineering control to minimize inhalation exposure.
Glove Selection and Use:
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
Donning: When double-gloving, ensure the outer glove cuff is over the sleeve of your lab coat.
Doffing: Remove the outer glove first, turning it inside out, and dispose of it in the designated hazardous waste container. Then, remove the inner glove.
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to ensure safety and minimize the risk of exposure.
Receiving and Storage:
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
Labeling: Ensure the container is clearly labeled with the compound name and hazard pictograms.
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. A refrigerator is recommended for storage.[6]
Handling and Weighing:
Engineering Controls: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[7]
Weighing: Weigh the compound in a fume hood on a tared weigh paper or in a disposable container.
Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid slowly to avoid splashing.
The following diagram illustrates the recommended workflow for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Spill Response Decision Tree
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and associated waste is critical to protect both human health and the environment.
[5]
Solid Waste: All solid waste, including contaminated gloves, weigh papers, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.
Disposal Method: As a fluorinated organic compound, incineration at high temperatures in a licensed facility is the recommended disposal method. [5]This ensures the complete destruction of the compound.
Always adhere to your institution's and local regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of potent research compounds like 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is paramount in a research environment. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to a strict operational plan, and having a clear strategy for spill management and disposal, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This proactive approach to safety not only protects the individual but also upholds the integrity of the research being conducted.
References
Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services. Retrieved from [Link]
Cytotoxic Spill Clean Up. (2021, January 15). Safety & Risk Services. Retrieved from [Link]
How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Retrieved from [Link]
Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017, September 28). NHS England. Retrieved from [Link]
Hazardous drug spill management. (n.d.). eviQ. Retrieved from [Link]
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]
The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). Lindstrom. Retrieved from [Link]
Pharmaceutical industry best practice. (n.d.). 3M. Retrieved from [Link]
It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. Retrieved from [Link]
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]
How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]
Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]
Choosing The Correct PPE. (n.d.). Environmental Health & Safety. Retrieved from [Link]
1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE. (2016, May 6). Georganics. Retrieved from [Link]
Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019, July 1). PubMed. Retrieved from [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]